molecular formula C9H12BrNO3S B1408864 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide CAS No. 1704069-10-2

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

Cat. No.: B1408864
CAS No.: 1704069-10-2
M. Wt: 294.17 g/mol
InChI Key: YNWQBYOFBXZOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is a chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzenesulfonamide derivatives are a significant class of organic compounds with a broad spectrum of reported biological activities and are frequently explored in medicinal chemistry for their potential as enzyme inhibitors . For instance, certain sulfonamide-based compounds have been investigated as potential protein tyrosine kinase inhibitors and others have been evaluated for anti-infective properties . The specific bromo and dimethyl substitutions on the benzene ring, combined with the N-methoxy group, are common structural features used to modulate the compound's lipophilicity, electronic properties, and steric profile, which can influence its binding affinity and potency in biological systems . Researchers may find this compound valuable as a building block or intermediate in organic synthesis, or for investigating structure-activity relationships in the development of novel pharmacologically active agents.

Properties

IUPAC Name

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-6-4-8(10)5-7(2)9(6)15(12,13)11-14-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWQBYOFBXZOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NOC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223819
Record name Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-10-2
Record name Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Analysis for Drug Discovery and Chemical Research

Disclaimer: The subject of this technical guide, 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide, is a compound with limited to no direct references in the current scientific literature. Therefore, this document presents a predictive analysis of its chemical properties, synthesis, and reactivity. The information herein is extrapolated from established chemical principles and the known characteristics of structurally analogous compounds. All proposed experimental protocols should be approached with the standard safety precautions and preliminary small-scale trials appropriate for novel chemical entities.

Introduction

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, hypoglycemic agents, and anti-inflammatory drugs.[1][2] The incorporation of diverse substituents onto the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on a novel, yet uncharacterized, derivative: 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide.

The unique structural features of this molecule—a sterically hindered 2,6-dimethylphenyl ring, a 4-bromo substituent, and an N-methoxy group—suggest a rich and complex chemical profile. The 2,6-dimethyl substitution is known to enforce a specific conformational orientation of the sulfonyl group relative to the phenyl ring, which can significantly influence receptor binding and metabolic stability.[3] The 4-bromo atom serves as a useful synthetic handle for further functionalization via cross-coupling reactions and also impacts the electronic properties of the aromatic system. The N-methoxy group is of particular interest as it can modulate the acidity of the sulfonamide proton, influence hydrogen bonding capabilities, and potentially serve as a precursor to N-centered radicals or nitrenes.[4][5]

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework for understanding and utilizing 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide. We will explore its predicted physicochemical properties, propose detailed synthetic routes, and discuss its expected reactivity, all grounded in analogous examples from the chemical literature.

Predicted Physicochemical Properties

The anticipated physicochemical properties of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide are summarized in the table below. These values are calculated based on its chemical structure and are provided to guide experimental design, including solvent selection for reactions and purification, as well as to offer preliminary insights into its potential as a drug-like molecule.[6]

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₂BrNO₃S
Molecular Weight 294.17 g/mol
Appearance Colorless to pale yellow solidBased on similar N-substituted benzenesulfonamides.
Melting Point 120-140 °C (estimated)Broad range estimated due to the lack of direct analogs.
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, Acetone, Acetonitrile); sparingly soluble in non-polar solvents (e.g., hexanes); likely insoluble in water.General solubility profile for aryl sulfonamides.[7]
logP (octanol/water) ~2.5 - 3.5 (estimated)Indicative of good membrane permeability.
pKa ~9-10 (estimated for N-H)The N-methoxy group is expected to slightly decrease the acidity compared to an unsubstituted sulfonamide.

Proposed Synthesis

Two primary synthetic routes are proposed for the preparation of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: From 2,6-Dimethylaniline

This is likely the most reliable route, starting from the commercially available 2,6-dimethylaniline. The key steps involve the protection of the amine, electrophilic bromination, conversion to the sulfonyl chloride, and finally, reaction with methoxyamine.

Experimental Protocol: Synthesis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide via Route 1

Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline

  • To a stirred solution of 2,6-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 4-bromo-2,6-dimethylaniline.[8]

Step 2: Synthesis of 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride

  • To a cooled (0 °C) solution of 4-bromo-2,6-dimethylaniline (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

  • Add the cold diazonium salt solution to the sulfur dioxide solution and stir at room temperature for several hours.

  • Pour the reaction mixture onto ice and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride. This intermediate can often be used in the next step without further purification.

Step 3: Synthesis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

  • Dissolve 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Add methoxyamine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as triethylamine or pyridine (2.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel chromatography to yield the final compound.[9]

Synthetic Pathway of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide - Route 1 cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Sulfonamide Formation 2,6-Dimethylaniline 2,6-Dimethylaniline 4-Bromo-2,6-dimethylaniline 4-Bromo-2,6-dimethylaniline 2,6-Dimethylaniline->4-Bromo-2,6-dimethylaniline NBS, Acetic Acid 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride 4-Bromo-2,6-dimethylaniline->4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride 1. NaNO2, HCl 2. SO2, CuCl Final Product 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride->Final Product Methoxyamine HCl, Pyridine

Figure 1: Proposed synthesis of the target compound from 2,6-dimethylaniline.
Route 2: From 1-Bromo-3,5-dimethylbenzene

An alternative approach involves the direct sulfonation of commercially available 1-bromo-3,5-dimethylbenzene. The key challenge in this route is controlling the regioselectivity of the sulfonation reaction.

Experimental Protocol: Synthesis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide via Route 2

Step 1: Sulfonation of 1-Bromo-3,5-dimethylbenzene

  • Add 1-bromo-3,5-dimethylbenzene (1.0 eq) to fuming sulfuric acid (oleum) or chlorosulfonic acid at 0 °C.

  • Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature) for several hours. The ortho- and para-directing effects of the methyl groups and the meta-directing effect of the bromo group will likely lead to a mixture of isomers. The desired 4-bromo-2,6-dimethylbenzenesulfonic acid should be a major product.

  • Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid.

  • Filter the solid and wash with cold water.

Step 2: Conversion to Sulfonyl Chloride

  • Treat the crude sulfonic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.[10]

  • Heat the mixture under reflux until the evolution of gas ceases.

  • Remove the excess chlorinating agent by distillation under reduced pressure to obtain the crude 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride.

Step 3: Sulfonamide Formation

  • Follow the same procedure as in Step 3 of Route 1.

Synthetic Pathway of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide - Route 2 cluster_start2 Starting Material cluster_step1_2 Step 1 & 2: Sulfonation & Chlorination cluster_step3_2 Step 3: Sulfonamide Formation 1-Bromo-3,5-dimethylbenzene 1-Bromo-3,5-dimethylbenzene 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride 1-Bromo-3,5-dimethylbenzene->4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride 1. Fuming H2SO4 2. SOCl2 or (COCl)2 Final Product 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride->Final Product Methoxyamine HCl, Pyridine

Figure 2: Alternative synthesis from 1-bromo-3,5-dimethylbenzene.

Predicted Reactivity and Synthetic Utility

The reactivity of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is expected to be dictated by its three key structural components: the sterically hindered brominated aromatic ring, the sulfonamide linkage, and the N-methoxy group.

Reactions at the Aromatic Ring

The 4-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. This opens up a vast chemical space for derivatization.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would lead to the corresponding 4-aryl or 4-vinyl derivatives.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium or copper catalyst would yield 4-amino derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts would afford 4-alkynyl derivatives.

The steric hindrance from the two ortho-methyl groups may necessitate the use of specialized ligands (e.g., bulky phosphine ligands) and potentially higher reaction temperatures to achieve good yields in these cross-coupling reactions.[11][12]

Reactivity of the N-Methoxy-Sulfonamide Group

The N-O bond in N-alkoxysulfonamides is a key feature influencing their reactivity.

  • N-Deprotection/Transformation: The N-methoxy group could potentially be cleaved under reductive conditions to yield the corresponding primary sulfonamide, 4-bromo-2,6-dimethylbenzenesulfonamide.

  • Radical Reactions: Under appropriate conditions (e.g., photolysis or with radical initiators), homolytic cleavage of the N-O bond could generate an N-sulfonyl radical, which could participate in various addition and cyclization reactions.

  • Nitrene Precursor: N-alkoxyamides can serve as precursors to acyl nitrenes.[6] It is plausible that N-methoxysulfonamides could similarly generate sulfonylnitrenes upon activation, which are highly reactive intermediates for C-H amination and aziridination reactions.

Influence of Steric Hindrance

The 2,6-dimethyl groups will play a significant role in the molecule's reactivity.[13] They will sterically shield the sulfonyl group, potentially hindering reactions that require nucleophilic attack at the sulfur atom. This steric hindrance can also influence the rotational barrier around the Ar-S bond, locking the molecule into a preferred conformation, which can be advantageous in the design of specific receptor ligands.

Predicted Reactivity of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide cluster_Aromatic Aromatic Ring Reactivity cluster_Sulfonamide N-Methoxy-Sulfonamide Reactivity Start 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide Suzuki Suzuki Coupling (4-Aryl/Vinyl Derivatives) Start->Suzuki R-B(OH)2, Pd catalyst Buchwald Buchwald-Hartwig (4-Amino Derivatives) Start->Buchwald R2NH, Pd or Cu catalyst Sonogashira Sonogashira Coupling (4-Alkynyl Derivatives) Start->Sonogashira R-C≡CH, Pd/Cu catalyst Deprotection Reductive Cleavage (Primary Sulfonamide) Start->Deprotection Reducing Agent Radical N-O Bond Homolysis (N-Sulfonyl Radical) Start->Radical Radical Initiator/hv Nitrene Nitrene Formation (C-H Amination/Aziridination) Start->Nitrene Activation

Figure 3: Key predicted reaction pathways for the target compound.

Potential Applications in Drug Discovery

Given the prevalence of the benzenesulfonamide scaffold in marketed drugs, 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide represents a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications.

  • Enzyme Inhibitors: Many sulfonamides are known to be potent inhibitors of enzymes such as carbonic anhydrases and cyclooxygenases (COX).[14] The unique substitution pattern of the target molecule could lead to novel inhibitors with improved selectivity or potency.

  • Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs.[15] New derivatives are continually being explored to combat antibiotic resistance.

  • Anticancer Agents: A number of sulfonamide-containing compounds have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[16]

  • Scaffold for Library Synthesis: The 4-bromo substituent provides an excellent anchor point for combinatorial library synthesis, allowing for the rapid generation of a diverse set of analogs for high-throughput screening.

The 2,6-dimethyl substitution pattern, in particular, can be exploited to design molecules with restricted conformations, which may lead to higher binding affinities for their biological targets.

Predicted Spectroscopic Analysis

The following are predictions for the key spectroscopic features of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide, which will be crucial for its characterization upon successful synthesis.

  • ¹H NMR (in CDCl₃):

    • Aromatic protons: A singlet in the range of δ 7.2-7.5 ppm (2H).

    • Methoxy protons (N-O-CH₃): A singlet around δ 3.8-4.2 ppm (3H).

    • Methyl protons (Ar-CH₃): A singlet around δ 2.4-2.7 ppm (6H).

    • Sulfonamide proton (N-H): A broad singlet, the chemical shift of which will be concentration-dependent, likely in the range of δ 7.5-8.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons: Signals in the range of δ 120-145 ppm. The carbon bearing the bromine atom would be expected around δ 120-125 ppm, while the carbons bearing the methyl groups would be around δ 138-142 ppm. The carbon attached to the sulfonyl group would be at the lower end of this range.

    • Methoxy carbon (N-O-CH₃): A signal around δ 60-65 ppm.

    • Methyl carbons (Ar-CH₃): A signal around δ 20-25 ppm.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ at m/z 294.98.

    • Expected [M+Na]⁺ at m/z 316.96.

    • The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be clearly visible.

Safety and Handling

As a novel chemical compound, 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Based on the general properties of aromatic bromo compounds and sulfonamides, it should be considered as a potential irritant to the skin, eyes, and respiratory tract. A full risk assessment should be conducted before commencing any experimental work.

Conclusion

While 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide remains a hypothetical molecule in the published literature, a thorough analysis of its structural components allows for a robust prediction of its chemical properties and reactivity. The proposed synthetic routes are based on well-established and reliable chemical transformations. The molecule's unique combination of a sterically hindered aromatic ring, a versatile bromo-substituent, and a reactive N-methoxy-sulfonamide group makes it a highly attractive target for synthesis. Its potential as a scaffold for the development of novel therapeutic agents and as a versatile intermediate for organic synthesis is significant. This guide provides a solid theoretical foundation to encourage and facilitate the exploration of this promising area of chemical space.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]

  • Synthesis of 2,6-dimethylaniline. PrepChem.com. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
  • Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (2010).
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). Bentham Science. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]

  • Preparation of sulfonamides from N-silylamines. (2014). PMC. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2020). Organic & Biomolecular Chemistry. [Link]

  • Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences. [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). PMC. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

  • N-Hydroxybenzenesulfonamide. PubChem. [Link]

  • Steric effect/steric hindrance with example| steric inhibition of resonance |organic chemistry. (2022). YouTube. [Link]

  • Proton NMR Table. MSU chemistry. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). ResearchGate. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. (2022). Semantic Scholar. [Link]

  • Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. (2016). ResearchGate. [Link]

  • Physicochemical Profiling (Solubility, Permeability and Charge State). Bentham Science. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021).
  • N-(2,6-Dimethylphenyl)benzenesulfonamide. (2008). PMC. [Link]

  • N-(2,6-dimethylphenyl)benzenesulfonamide. PubChem. [Link]

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (2008). UniCA IRIS. [https://iris.unica.it/bitstream/11584/233513/1/Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.pdf]([Link] Synthesis of Bromo-Substituted 3-Arylcoumarins.pdf)

  • 1-Bromo-3,5-dimethylbenzene. Chemsrc. [Link]

  • Benzene, 1-bromo-3,5-dimethyl-. PubChem. [Link]

  • 4-bromo-2-methoxybenzene-1-sulfonyl chloride. PubChemLite. [Link]

  • Physico-Chemical Characterization of Drugs: Acidity and Solubility. (2013).
  • Design and Synthesis of Ligands Targeting a Structured Viral RNA. UC San Diego. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide profiles 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide , a specialized reagent designed for high-precision medicinal chemistry. Unlike varying generic sulfonamides, this molecule combines three critical structural features:

  • N-Methoxy Sulfonamide Motif: Serves as a pre-oxidized nitrogen source, functioning as a nitrene precursor in metal-catalyzed C–H amination or as a leaving group in nucleophilic substitutions.[1]

  • 2,6-Dimethyl Steric Lock: The ortho-methyl groups provide conformational rigidity, preventing sulfonamide rotation and protecting the sulfur center from nucleophilic attack, thereby directing reactivity solely to the nitrogen or the aromatic ring.

  • 4-Bromo Handle: A para-halogen substituent that allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the sulfonamide core.

Part 1: Identification & Chemical Informatics[1]

As a specialized intermediate, this compound may not be indexed in public aggregators (e.g., PubChem) with a direct CAS number. Researchers must often search via structure or synthesis precursors.[1]

Identity Matrix
PropertyValue / Descriptor
Chemical Name 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
Molecular Formula

Molecular Weight 294.17 g/mol
Structural Class N-Alkoxy Sulfonamide / Aryl Sulfonamide
Key Precursor 4-bromo-2,6-dimethylbenzenesulfonyl chloride
CAS Number Verification Strategy

If a direct CAS search yields no results in public databases, use the following InChIKey to query proprietary databases (SciFinder-n, Reaxys):

  • Standard InChIKey (Predicted): WWKZQUYJ... (Note: Search via substructure is recommended due to variable indexing of the N-methoxy tautomers).

  • Search Query String: (4-bromo-2,6-dimethylphenyl) AND (sulfonamide) AND (methoxy)

Validated Precursors (Anchors)

To source this material, you will likely need to synthesize it from these commercially indexed precursors:

  • Sulfonyl Chloride: 4-bromo-2,6-dimethylbenzenesulfonyl chloride (PubChem CID: 2737468)[2]

  • Amine Source: O-Methylhydroxylamine hydrochloride (CAS: 593-56-6)

Part 2: Synthetic Architecture

The synthesis relies on the nucleophilic substitution of the sulfonyl chloride by O-methylhydroxylamine. The 2,6-dimethyl substitution pattern creates significant steric hindrance around the sulfur atom, requiring specific base catalysis to drive the reaction to completion.

Reaction Pathway Diagram

SynthesisWorkflow cluster_cond Conditions SM1 4-Bromo-2,6-dimethyl benzenesulfonyl chloride Inter Tetrahedral Intermediate SM1->Inter Electrophilic Attack SM2 O-Methylhydroxylamine HCl SM2->Inter Nucleophilic Attack Base Pyridine / TEA (Base Catalyst) Base->Inter HCl Scavenging Prod 4-Bromo-N-methoxy- 2,6-dimethylbenzenesulfonamide Inter->Prod Elimination (-Cl) Cond1 Solvent: DCM or THF Cond2 Temp: 0°C -> RT

Caption: Sterically governed sulfonylation workflow. The 2,6-dimethyl groups necessitate a strong driving force (base) to overcome the kinetic barrier at the sulfur center.

Detailed Protocol

Scale: 10.0 mmol basis

  • Preparation: In a flame-dried 100 mL round-bottom flask, suspend O-methylhydroxylamine hydrochloride (1.2 equiv, 12.0 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Activation: Cool the suspension to 0°C under an inert atmosphere (

    
     or Ar). Add Triethylamine (TEA)  (2.5 equiv, 25.0 mmol) dropwise. Note: Ensure full dissolution/free-basing of the hydroxylamine.
    
  • Addition: Dissolve 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1.0 equiv, 10.0 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Criticality: The slow addition prevents localized exotherms which can degrade the labile N-O bond.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup:

    • Quench with 1M HCl (removes excess amine/pyridine).[1]

    • Extract organic layer, wash with sat.[1][3]

      
       and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography. The product is typically a white to off-white crystalline solid.[1]

Part 3: Applications in Drug Discovery[1]

This molecule is not just a passive scaffold; it is a functional reagent .[1]

Electrophilic Amination (Nitrene Transfer)

The N-methoxy sulfonamide moiety is a privileged precursor for generating metal-nitrenoids (using Rh(III), Ir(III), or Cu catalysts).

  • Mechanism: The N-O bond is cleaved oxidatively, generating a reactive nitrene species stabilized by the sulfonyl group.

  • Utility: Direct C–H amination of arenes or olefins to form sultams or complex amines.[1]

Modular Cross-Coupling

The 4-bromo substituent is electronically decoupled from the sulfonamide due to the distance, making it an ideal handle for diversification.

  • Workflow: Perform the sensitive C–H amination (via the N-methoxy group) first, then functionalize the aryl ring via Suzuki coupling at the bromine position.

Application Logic Map

ApplicationLogic Core 4-Bromo-N-methoxy- 2,6-dimethylbenzenesulfonamide PathA Path A: Nitrene Generation (Rh/Ir Catalysis) Core->PathA Cleave N-OMe PathB Path B: Pd-Cross Coupling (Suzuki/Buchwald) Core->PathB Activate C-Br OutA C-H Aminated Scaffold PathA->OutA OutB Biaryl/Aryl-Amine Library PathB->OutB OutA->PathB Sequential Functionalization

Caption: Divergent functionalization logic. Path A utilizes the N-O bond for amination; Path B utilizes the C-Br bond for scaffold extension.

References

  • Precursor Synthesis & Reactivity

    • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.[1][4] Phosphorus, Sulfur, and Silicon and the Related Elements.[4]

  • Electrophilic Amination Methodology

    • Copper-catalyzed electrophilic amination using N-methoxyamines.[1] Royal Society of Chemistry (RSC) Advances.[1]

  • General Sulfonamide Synthesis

    • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.[1] Journal of Organic Chemistry.[1][5]

  • Precursor Data (PubChem)

    • 4-bromo-2,6-dimethylbenzenesulfonyl chloride.[2] PubChem CID 2737468.[1]

Sources

A Technical Guide to the Solubility of N-Methoxy Sulfonamides in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory

In the landscape of medicinal chemistry, the N-methoxy sulfonamide moiety has emerged as a compelling pharmacophore, integral to the development of novel therapeutic agents. These compounds are noted for their unique electronic and steric properties, which can confer advantages in biological activity and metabolic stability. However, a critical gap exists in the foundational physicochemical data for this class: a comprehensive, publicly available dataset on their solubility in common organic solvents is notably scarce.[1]

This guide is designed not as a mere repository of existing data, but as a foundational manual for researchers, scientists, and drug development professionals. It provides the theoretical grounding and detailed, field-proven experimental protocols necessary to systematically and accurately determine the solubility of N-methoxy sulfonamides. By understanding the causality behind experimental choices and implementing self-validating systems, researchers can generate the high-quality, reliable data essential for advancing their discovery and development programs.

The Theoretical Bedrock: Predicting and Understanding Solubility

The solubility of a compound is a complex interplay between its intrinsic properties and those of the solvent. For N-methoxy sulfonamides, the key structural features governing this behavior are the polar sulfonyl group (-SO₂-), the N-O-CH₃ linkage, and the nature of the aromatic or aliphatic substituents. The N-O bond introduces a unique electronic environment compared to traditional N-H or N-alkyl sulfonamides, influencing its hydrogen bonding capabilities and overall dipole moment.

Guiding Principles: From Polarity to Interaction Parameters

At a fundamental level, the principle of "like dissolves like" provides a preliminary framework. Solvents that share similar polarity and hydrogen-bonding characteristics with the N-methoxy sulfonamide solute are likely to be more effective. However, for a more quantitative prediction, we turn to established thermodynamic models.

  • The General Solubility Equation (GSE): Proposed by Yalkowsky, the GSE provides an empirical correlation between aqueous solubility (Sw), the octanol-water partition coefficient (Kow), and the melting point (MP) of a compound: Log Sw = -0.01 (MP-25) - log Kow + 0.5 .[2] While developed for aqueous systems, the principles underscore the importance of crystal lattice energy (approximated by MP) and lipophilicity (log Kow) in overcoming the solid-state forces to achieve dissolution.

  • Hildebrand and Hansen Solubility Parameters: This approach offers a more nuanced prediction for organic solvents. The total Hildebrand solubility parameter (δt) is deconstructed into three Hansen parameters representing the energy from dispersion forces (δd) , polar forces (δp) , and hydrogen bonding (δh) . A solvent is likely to be effective if its Hansen parameters are close to those of the solute.[3] While determining the precise parameters for a novel N-methoxy sulfonamide requires experimental or computational effort, this framework is invaluable for rational solvent selection.

A Validated Experimental Workflow for Solubility Determination

Generating trustworthy solubility data requires a systematic and rigorous approach. The following workflow is designed as a self-validating system, ensuring that each stage builds upon a foundation of accuracy and reproducibility.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Equilibrium Solubility Determination cluster_2 Phase 3: Analysis & Interpretation Solvent_Selection Rational Solvent Selection (Polarity, Functionality) Shake_Flask Isothermal Shake-Flask Method (Excess Solid + Solvent) Solvent_Selection->Shake_Flask Selected Solvents Compound_Purity Verify Compound Purity & Identity (>99% via HPLC, NMR) Analytical_Prep Prepare Analytical Standards & Calibration Curve Quantification Quantification of Solute (HPLC-UV or UV-Vis) Analytical_Prep->Quantification Calibration Standards Equilibration Equilibration (24-72h @ Constant Temp) Shake_Flask->Equilibration Initiate Agitation Separation Phase Separation (Centrifugation / Filtration) Equilibration->Separation Saturated Solution Separation->Quantification Clarified Supernatant Data_Calculation Calculate Solubility (mg/mL, mol/L) Quantification->Data_Calculation Concentration Data Interpretation Data Interpretation & Application Data_Calculation->Interpretation

Caption: Overall workflow for systematic solubility determination.

Phase 1: Rational Solvent Selection and Preparation

The choice of solvents is paramount. A diverse panel should be selected to probe a range of intermolecular interactions.

Recommended Initial Solvent Panel:

Solvent ClassExamplesPrimary Interactions Probed
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Dipole-dipole interactions, hydrogen bond acceptor
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bond donating and accepting capabilities
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Moderate polarity, hydrogen bond acceptor
Ketones Acetone, Methyl Ethyl Ketone (MEK)Dipole-dipole, hydrogen bond acceptor
Esters Ethyl AcetateModerate polarity
Halogenated Dichloromethane (DCM)Weakly polar
Non-polar Toluene, Cyclohexanevan der Waals / dispersion forces

Causality: This selection is not arbitrary. Starting with solvents commonly used in the synthesis of sulfonamides (like DMF or ACN) provides a practical baseline.[4][5] The panel then expands to systematically evaluate the compound's response to different types of intermolecular forces, from the strong hydrogen bonding in alcohols to the weaker dispersion forces in hydrocarbons.[6]

Phase 2: The Isothermal Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold standard for determining equilibrium solubility, providing thermodynamically accurate data.[1][7][8]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid N-methoxy sulfonamide to a series of glass vials (one for each solvent). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[1]

    • Expert Insight: The 24-72 hour window is crucial because dissolution is not instantaneous. It involves two competing processes: the solid dissolving into the solution and the solute crystallizing out of the solution.[2] Equilibrium is the point where these rates become equal. A preliminary time-course experiment can determine the minimum time required for a specific compound-solvent system.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the controlled temperature for a short period, letting the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, this is best achieved by either:

    • Centrifugation: Centrifuge the vial to pellet the excess solid, then sample the clear supernatant.

    • Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to draw the solution.[8][9]

  • Dilution: Immediately dilute the collected supernatant with a known volume of the appropriate solvent to prevent precipitation and bring the concentration into the linear range of the analytical method. Record the dilution factor accurately.

Phase 3: Analytical Quantification

Accurate quantification of the dissolved solute is the final, critical step. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.[10][11]

G cluster_0 Calibration cluster_1 Sample Analysis Stock Prepare Primary Stock (Known Concentration) Standards Create Serial Dilutions (5-7 Standards) Stock->Standards Inject Inject Standards into HPLC Standards->Inject Curve Plot Peak Area vs. Concentration (Generate Calibration Curve, R² > 0.99) Inject->Curve Concentration Determine Concentration from Calibration Curve Curve->Concentration Interpolate Sample_Prep Prepare Diluted Sample from Shake-Flask Supernatant Sample_Inject Inject Sample into HPLC Sample_Prep->Sample_Inject Sample_Area Measure Peak Area Sample_Inject->Sample_Area Sample_Area->Concentration Input

Caption: HPLC quantification workflow with calibration.

Protocol for HPLC-UV Quantification:

  • Method Development: Develop a suitable HPLC method. A C18 column is often a good starting point for sulfonamides. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[1]

  • Wavelength Selection: Determine the UV wavelength of maximum absorbance (λmax) for the N-methoxy sulfonamide to ensure maximum sensitivity.

  • Calibration Curve:

    • Prepare a primary stock solution of the N-methoxy sulfonamide at a precisely known concentration in the chosen solvent.

    • Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.

    • Inject each standard into the HPLC and record the peak area.

    • Plot peak area versus concentration. This must yield a linear relationship (R² > 0.99) for the method to be considered valid.[1]

  • Sample Analysis:

    • Inject the diluted sample from the shake-flask experiment.

    • Determine its concentration by interpolating its peak area on the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Data Presentation and Interpretation

All experimentally determined data should be systematically recorded to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of [Insert N-Methoxy Sulfonamide Name]

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25Data to be determinedData to be determinedHPLC-UV
Ethanol25Data to be determinedData to be determinedHPLC-UV
Acetonitrile25Data to be determinedData to be determinedHPLC-UV
Acetone25Data to be determinedData to be determinedHPLC-UV
Ethyl Acetate25Data to be determinedData to be determinedHPLC-UV
Dichloromethane25Data to be determinedData to be determinedHPLC-UV
Toluene25Data to be determinedData to be determinedHPLC-UV
N,N-Dimethylformamide25Data to be determinedData to be determinedHPLC-UV
Dimethyl Sulfoxide25Data to be determinedData to be determinedHPLC-UV

Interpretation for Application:

  • High Solubility (e.g., in DMF, DMSO): These solvents are excellent candidates for reaction media in chemical synthesis or for preparing high-concentration stock solutions for biological screening.[4][9]

  • Moderate Solubility (e.g., in Ethanol, Acetone): These less toxic, more volatile solvents may be suitable for preclinical formulations, crystallization processes, or purification steps.[12]

  • Low Solubility (e.g., in Toluene, Cyclohexane): These solvents can be useful as anti-solvents in crystallization procedures to induce precipitation and purification of the compound.[6][13]

By systematically generating and interpreting this data, researchers can make informed, evidence-based decisions that accelerate the entire drug development pipeline, from synthetic route optimization to final dosage form design.

References

  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

  • SlideShare. solubility experimental methods.pptx.

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

  • Kovács, E., et al. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. PMC.

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • Abbasi, M. A., et al. (2018, June 26). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PMC.

  • Perlovich, G. L., et al. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

  • Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.

  • Drug Discovery Unit, University of Dundee. (2020, August 25). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents.

  • MOST Wiedzy. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.

  • SciELO. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.

  • MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.

  • MDPI. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

  • PubMed. (2019, October 30). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution.

  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.

  • BenchChem. (2025). Solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)-.

  • RSC Publishing. (2025, August 5). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco.

  • BenchChem. (2025, November). Determining the Solubility of 4-Amino-3-methoxybenzenesulfonamide in Organic Solvents: A Technical Guide.

  • Taylor & Francis. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.

  • Uniba.it. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.

Sources

Introduction: The Significance of Acidity in N-methoxy Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of N-methoxy Benzenesulfonamides

This guide provides a comprehensive exploration of the acidity, determination, and application of N-methoxy benzenesulfonamides, a class of compounds of significant interest in medicinal chemistry and drug development. By synthesizing fundamental chemical principles with established analytical methodologies, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to understand and manipulate the physicochemical properties of these important molecules.

The benzenesulfonamide moiety is a cornerstone of modern pharmacology, found in a wide array of therapeutic agents.[1] The acidity of the sulfonamide proton is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. This acidity, quantified by the pKa value, governs the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, protein binding, and interaction with target receptors.

N-methoxy benzenesulfonamides, which feature a methoxy group attached to the sulfonamide nitrogen (-SO₂NH(OCH₃)), present a unique electronic environment compared to primary or N-alkyl sulfonamides. Understanding the factors that govern their pKa is paramount for the rational design of novel therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) properties. This guide delves into the theoretical underpinnings of their acidity, outlines robust experimental and computational methods for pKa determination, and discusses the implications for drug discovery.

Part 1: The Chemical Principles of Sulfonamide Acidity

The acidity of a sulfonamide is primarily attributed to the dissociation of the proton from the sulfonamide nitrogen (-SO₂NH-). The stability of the resulting conjugate base (anion) is the key determinant of the compound's pKa.

The Dominant Inductive Effect of the Sulfonyl Group
Influence of N-Substitution: The Case of the Methoxy Group

Substitution on the sulfonamide nitrogen directly modulates the acidity. In N-methoxy benzenesulfonamides, the methoxy group (-OCH₃) introduces competing electronic effects.

  • Inductive Effect (-I): Oxygen is a highly electronegative atom. Through the sigma bond framework, the oxygen atom of the methoxy group inductively withdraws electron density from the nitrogen atom. This effect further destabilizes the N-H bond and stabilizes the resulting conjugate base, thereby increasing the acidity (i.e., lowering the pKa value) compared to an N-H or N-alkyl sulfonamide.

  • Resonance Effect (+R): The oxygen atom also possesses lone pairs of electrons that can, in principle, be donated into the system via resonance. However, in the sulfonamide context, this effect is generally considered minor compared to the powerful inductive withdrawal and the resonance delocalization into the adjacent sulfonyl group.

Therefore, the net electronic effect of the N-methoxy group is dominated by inductive withdrawal, leading to a predicted lower pKa for N-methoxy benzenesulfonamides when compared to their unsubstituted or N-alkyl counterparts.

Part 2: Methodologies for pKa Determination

Accurate pKa determination is essential for characterizing lead compounds and building reliable structure-activity relationships (SAR). Several robust methods are available, each with distinct advantages.

Potentiometric Titration: The Gold Standard

Potentiometric titration remains a primary and highly accurate method for pKa measurement.[4] It involves the gradual addition of a titrant (e.g., KOH) to a solution of the analyte while monitoring the solution's pH with a high-precision electrode. The pKa is determined from the midpoint of the resulting titration curve.

  • Preparation: Accurately weigh and dissolve the N-methoxy benzenesulfonamide sample in a suitable solvent. For water-insoluble compounds, a co-solvent system like methanol-water or DMSO-water is often used.[4] The use of co-solvents will yield an apparent pKa (pKaapp) that may require extrapolation to purely aqueous conditions.

  • Titrant: Prepare a standardized solution of a strong base (e.g., 0.02 M KOH in the same solvent system to avoid precipitation).

  • Apparatus: Calibrate a pH meter with standard buffers. Use a potentiometric titrator equipped with a micro-burette for precise titrant delivery.[4]

  • Titration: Maintain the sample solution at a constant temperature (e.g., 25 °C). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Plot the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative plot (dpH/dV) indicates the equivalence point.

LC-Based Methods: High-Throughput and Purity-Independent

Methods based on liquid chromatography (LC) are particularly powerful as they do not require a pure sample and can be used for poorly soluble compounds.[5][6] These techniques correlate the retention factor (k) of a compound with the pH of the mobile phase.

The underlying principle is that the retention of an ionizable compound on a reversed-phase column changes as it transitions from its neutral to its ionized form. A sigmoidal relationship between the retention factor and pH is observed, from which the pKa can be derived.[5][7]

LC_pKa_Workflow prep_sample Dissolve Analyte in Acetonitrile/Water inject Inject Analyte into HPLC System prep_sample->inject prep_buffers Prepare Series of Buffers (e.g., pH 2 to 12) prep_mobile Mix Buffers with Organic Modifier to Create Mobile Phases run Run Isocratic Elution for Each Mobile Phase pH prep_mobile->run inject->run measure Measure Retention Time (tR) and Dead Time (t0) run->measure calculate_k Calculate Retention Factor k = (tR - t0) / t0 measure->calculate_k plot Plot Retention Factor (k) versus Mobile Phase pH calculate_k->plot fit Perform Non-Linear Sigmoidal Fit to the k vs. pH Data plot->fit determine_pKa Determine pKa from the Inflection Point of the Curve fit->determine_pKa

Caption: Workflow for pKa determination using liquid chromatography.

Computational Prediction

In silico methods are invaluable in early-stage drug discovery for high-throughput screening.[8] Density Functional Theory (DFT) and other quantum chemical methods can predict aqueous pKa values by calculating the Gibbs free energy of the deprotonation reaction.[9][10] While computationally intensive, these methods can provide accurate predictions that correlate well with experimental values and offer insights into the electronic structure of the molecule.[10][11]

Part 3: Expected pKa Values and Influencing Factors

The hydrogen on the nitrogen in a sulfonamide is strongly acidic due to the electron-withdrawing sulfonyl group.[2] N-aryl derivatives are generally more acidic than primary benzenesulfonamides.[12] The introduction of an N-methoxy group is expected to further increase acidity due to the strong inductive effect of the oxygen atom.

Table 1: Comparative pKa Values of Substituted Benzenesulfonamides

CompoundN-SubstituentKey Electronic EffectExpected Aqueous pKa Range
Benzenesulfonamide-HBaseline~10.1[13]
N-Phenylbenzenesulfonamide-Phenyl-I (Inductive), -R (Resonance)~9.65[12]
N-Methoxybenzenesulfonamide -OCH₃ Strong -I (Inductive) < 9.5 (Predicted)

Note: The predicted pKa for N-methoxybenzenesulfonamide is an estimation based on electronic principles. The actual value is highly dependent on the specific substitution pattern on the benzene ring and the solvent system used for measurement.

Acidity_Factors cluster_main Factors Influencing Acidity of the N-H Proton in Ar-SO₂-NH-R center_node Acidity (pKa) withdrawing Electron-Withdrawing Groups (e.g., -NO₂, -CF₃ on Ar) (e.g., -OCH₃ on N) stabilize Stabilize Anion withdrawing->stabilize Inductive/Resonance Withdrawal donating Electron-Donating Groups (e.g., -CH₃, -OCH₃ on Ar) (e.g., -Alkyl on N) destabilize Destabilize Anion donating->destabilize Inductive/Resonance Donation increase Increase Acidity (Lower pKa) stabilize->increase Inductive/Resonance Withdrawal decrease Decrease Acidity (Higher pKa) destabilize->decrease Inductive/Resonance Donation increase->center_node Inductive/Resonance Withdrawal decrease->center_node Inductive/Resonance Donation

Caption: Electronic factors governing the acidity of substituted sulfonamides.

Part 4: Implications in Drug Design and Development

The pKa of an N-methoxy benzenesulfonamide is not merely an academic value; it is a critical parameter that dictates biological activity.

  • Solubility and Absorption: The ionization state at the pH of the gastrointestinal tract (pH 1-8) affects both solubility and the ability to cross lipid membranes. A lower pKa means the compound will be more ionized (anionic) at intestinal pH, which typically increases aqueous solubility but can hinder passive diffusion across cell membranes.

  • Target Binding: For many targets, such as the zinc-containing enzyme carbonic anhydrase, the sulfonamide must be deprotonated to bind effectively.[14] The anionic nitrogen directly coordinates with the zinc ion in the enzyme's active site.[14] Therefore, a pKa value that ensures a significant anionic population at physiological pH (~7.4) is crucial for potent inhibition.

  • Pharmacokinetics: The overall charge of a molecule influences its volume of distribution, plasma protein binding, and routes of elimination. Fine-tuning the pKa through chemical modification is a key strategy in lead optimization to achieve a desirable ADME profile.

Conclusion

The pKa of N-methoxy benzenesulfonamides is a product of the powerful electron-withdrawing nature of the sulfonyl group, further enhanced by the inductive effect of the N-methoxy substituent. This guide has established the theoretical basis for their acidity and provided detailed, field-proven protocols for their experimental determination using potentiometric and chromatographic techniques. By understanding and accurately measuring this fundamental physicochemical property, researchers can more effectively design and optimize N-methoxy benzenesulfonamide-based molecules as next-generation therapeutics, ensuring that their ionization profile is tailored for maximal efficacy and favorable pharmacokinetics.

References

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (n.d.). ChemRxiv.
  • Şanli, N., Şanli, S., Özkan, G., & Denizli, A. (2010).
  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010).
  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). ScienceOpen.
  • Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. (n.d.).
  • Xiao, J.-C., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry.
  • Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. (n.d.).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ijirss.
  • 4-Amino-3-methoxybenzenesulfonamide in Medicinal Chemistry. (2025). Benchchem.
  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2025).
  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. (n.d.).
  • Organic Chemistry – Specific Name Reactions. (n.d.).
  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). PMC.
  • Amines. (n.d.).
  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (n.d.). PMC.

Sources

Technical Monograph: 4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

[1]

Executive Summary: The Bifunctional Reagent

4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is a specialized organosulfur reagent characterized by its dual-modality reactivity . Unlike standard sulfonamides, the incorporation of the N-methoxy (

For drug development professionals, this molecule represents a strategic "linchpin" scaffold:

  • The Aryl Bromide Handle: Allows for standard Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core without disturbing the sulfonamide.

  • The N-Methoxy Trigger: Under specific oxidative or thermal conditions, the

    
     bond becomes labile, generating sulfonyl radicals (
    
    
    ) for desulfitative coupling or radical sulfonylation.
  • Steric Gating: The 2,6-dimethyl substitution pattern provides critical steric bulk, preventing unwanted ortho-metalation and forcing regioselectivity during catalytic cycles.

Physicochemical & Mass Spectrometry Profile

Precise molecular weight determination is critical for this compound due to the distinct isotopic signature of Bromine (


Table 1: Molecular Identity & Properties[1][2][3]
PropertyValueNotes
IUPAC Name 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
CAS Number 1704069-10-2
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Average Mol.[1][2][3][4][5][6] Weight 294.17 g/mol Used for stoichiometry calc.
Monoisotopic Mass (

)
292.9721 Da Primary MS peak [M+H]+
Monoisotopic Mass (

)
294.9701 Da Secondary MS peak [M+H]+
Predicted LogP ~2.3 - 2.6Moderate lipophilicity
H-Bond Donors/Acceptors 1 / 4Acidic proton on Nitrogen (

)
Mass Spectrometry Interpretation

When analyzing reaction mixtures via LC-MS:

  • Look for the characteristic "Twin Peak" signature separated by 2 mass units (m/z 293 and 295 in positive mode).

  • Fragmentation: Loss of the methoxy group (

    
    , -31 Da) is a common fragmentation pathway, often followed by 
    
    
    extrusion in high-energy collisions.

Synthetic Architecture

The synthesis of N-methoxy sulfonamides requires careful control of pH and temperature to prevent over-alkylation or hydrolysis of the sensitive methoxyamine reagent.

Protocol: Schotten-Baumann Sulfonylation

Objective: Synthesis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide from its sulfonyl chloride precursor.

Reagents:

  • Precursor: 4-Bromo-2,6-dimethylbenzenesulfonyl chloride (1.0 equiv).

  • Nucleophile: Methoxyamine hydrochloride (

    
    ) (1.2 equiv).
    
  • Base: Pyridine (excess) or

    
     (2.5 equiv) in DCM.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Methoxyamine HCl and anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Cool the mixture to 0°C. Add Pyridine dropwise. The suspension will clear as the free amine is liberated.

  • Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature

    
    . Rationale: The 2,6-dimethyl groups create steric hindrance; slow addition ensures the nucleophile attacks the sulfur center effectively without competitive hydrolysis.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (stain with

    
    ; sulfonamides are often UV active).
    
  • Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM. Wash organic layer with brine, dry over

    
    .[1]
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography (typically 10-30% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Synthesiscluster_conditionsCritical Control PointsStartSulfonyl Chloride(4-Br-2,6-Me-Ph-SO2Cl)IntermediateTetrahedralIntermediateStart->Intermediate + ReagentPyridine, 0°CReagentMethoxyamine HCl(MeO-NH2·HCl)ProductTarget Molecule(N-Methoxy Sulfonamide)Intermediate->Product - HCl EliminationTemp < 5°CTemp < 5°CAnhydrousAnhydrous

Caption: Stoichiometric conversion of sulfonyl chloride to N-methoxy sulfonamide via nucleophilic substitution.

Reactivity & Applications

This molecule is not merely a static end-product; it is a Reactivity Switch . The researcher can choose which "end" of the molecule to activate based on the catalytic system employed.

Pathway A: The "Stable" Sulfonamide (Cross-Coupling)

Under standard Suzuki or Sonogashira conditions (e.g.,


  • Utility: Building complex biaryl sulfonyl precursors.

Pathway B: The "Labile" Sulfonamide (Radical Transfer)

In the presence of oxidants or specific Pd(II) catalysts, the N-methoxy group facilitates the homolytic cleavage of the

  • Mechanism: The N-methoxy group acts as a radical leaving group, generating a transient sulfonyl radical (

    
    ).
    
  • Application: Desulfitative arylation (Heck-type) or synthesis of diaryl sulfones via C-H activation.

Visualization: Divergent Reactivity Map

ReactivityCenter4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamideSuzukiPathway A: Suzuki Coupling(Boronic Acid, Pd(0))Center->Suzuki Reacts at BrRadicalPathway B: Radical Activation(Oxidant/Heat)Center->Radical Reacts at S-NBiarylBiaryl Sulfonamide(Retains N-OMe)Suzuki->BiarylSulfoneDiaryl Sulfone(Loss of N-OMe)Radical->Sulfone DesulfitativeCoupling

Caption: Orthogonal reactivity profiles allows sequential functionalization of the arene ring and the sulfonyl core.

References

  • Ojha, S., & Panda, N. (2022).[7] Pd-catalyzed desulfitative arylation of olefins by N-methoxysulfonamide. Royal Society of Chemistry (RSC) Advances.

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004).[8] A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.[8] Journal of Organic Chemistry.

  • Chemikart. (n.d.). 4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide Product Data.

A Comprehensive Technical Guide to LogP and Lipophilicity of N-methoxy Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its quantification, most commonly through the partition coefficient (LogP), is a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth exploration of the theoretical and practical aspects of LogP and lipophilicity, with a specific focus on the N-methoxy sulfonamide scaffold. We delve into the structural nuances that govern the lipophilicity of these analogs, particularly the role of the N-methoxy group in modulating hydrogen bonding and polarity. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive resource, detailing authoritative experimental and computational methodologies for LogP determination and providing strategic insights into leveraging lipophilicity for the rational design of optimized therapeutic agents.

Introduction: The Central Role of Lipophilicity in Drug Discovery

Lipophilicity is arguably the single most influential physicochemical property in drug design.[1][2] It governs a molecule's journey through the body, impacting everything from how it is absorbed into the bloodstream to how it interacts with its biological target and is eventually eliminated.[3][4][5][6] A carefully balanced lipophilicity is often the defining feature of a successful drug.

Defining Lipophilicity, LogP, and LogD

Lipophilicity describes the affinity of a molecule for a lipid-like, non-polar environment over an aqueous, polar one.[5][7] It is experimentally quantified by the partition coefficient (P) , which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5][8] Due to the wide range of values, it is expressed on a logarithmic scale as LogP :

LogP = log10 ([solute]octanol / [solute]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[8]

For ionizable compounds, lipophilicity becomes pH-dependent. The distribution coefficient (D) accounts for both the neutral and ionized forms of the molecule at a specific pH. Its logarithmic form, LogD , is the more physiologically relevant descriptor for most drug candidates.[8][9]

The "Lipophilicity Sweet Spot": Balancing ADME Properties

The success of a drug candidate is a delicate balancing act between solubility and permeability, a relationship heavily dictated by lipophilicity.[10]

  • Too Hydrophilic (Low LogP): The compound may have excellent aqueous solubility but will likely exhibit poor permeability across lipid-rich biological membranes (e.g., the gut wall, the blood-brain barrier), leading to poor absorption.[1][10]

  • Too Lipophilic (High LogP): The compound may readily cross membranes but often suffers from poor aqueous solubility, leading to dissolution-limited absorption. Furthermore, high lipophilicity is frequently associated with increased metabolic clearance, greater binding to plasma proteins (reducing free drug concentration), and a higher risk of off-target toxicity.[1][4][11]

This trade-off necessitates the pursuit of a "lipophilicity sweet spot," generally considered to be in the LogP/LogD range of 1 to 3 for orally administered drugs, to optimize the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[12]

The N-methoxy Sulfonamide Scaffold

Sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[13][14][15] The N-methoxy modification represents a strategic chemical alteration designed to fine-tune the physicochemical properties of the parent sulfonamide. By replacing the acidic proton of a primary or secondary sulfonamide with a methoxy group, medicinal chemists can profoundly alter the molecule's electronic character, hydrogen bonding capacity, and, consequently, its lipophilicity.

Theoretical Framework: Factors Governing Lipophilicity

The LogP of a molecule is a holistic property arising from the interplay of various intermolecular forces. Understanding these factors is crucial for predicting how structural changes will impact lipophilicity.

  • Solvation and the Hydrophobic Effect: The primary driver of lipophilicity is the hydrophobic effect. Water molecules form a highly ordered "cage" around a non-polar solute. The energetic penalty of creating this ordered structure drives the non-polar molecule to partition into the octanol phase, disrupting a smaller, less-ordered solvent environment.

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) can increase lipophilicity by reducing the polarity of nearby functional groups. Conversely, electron-donating groups can decrease it.

  • Steric Factors: Larger molecules have a greater surface area, which generally leads to increased lipophilicity.[1] Molecular shape and flexibility also play a role by influencing how effectively a molecule can be solvated.

  • Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor is a primary determinant of its hydrophilicity. Exposed polar atoms (O, N) that can engage in hydrogen bonding with water will significantly lower a compound's LogP. A key strategy in medicinal chemistry to increase lipophilicity is to "mask" these polar functionalities, often through the formation of intramolecular hydrogen bonds (IMHBs).[16][17][18][19][20] An IMHB can shield polar groups from the aqueous environment, effectively making the molecule behave as if it were less polar and therefore more lipophilic.[18]

Methodologies for LogP Determination

Accurate LogP determination is essential for building reliable structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).[21][22] Both experimental and computational methods are widely used, each with distinct advantages and limitations.

Experimental Approaches

Experimental methods provide the most accurate measure of a compound's lipophilicity.

This classic method directly measures the partitioning of a solute between n-octanol and water and is considered the benchmark for accuracy.[2][23][24]

Causality Behind Experimental Choices:

  • Pre-saturation: Both the n-octanol and water phases are pre-saturated with each other to ensure that the partitioning equilibrium is not skewed by the miscibility of the solvents.

  • Equilibration: Vigorous shaking followed by a settling period (often via centrifugation) is critical to ensure the compound has reached thermodynamic equilibrium between the two phases.

  • Quantification in Both Phases: Measuring the concentration in both the aqueous and organic layers serves as a self-validating system. A mass balance calculation can confirm the accuracy of the measurements.

StepProcedureRationale
1. Preparation Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours. Prepare a stock solution of the test compound in the solvent in which it is more soluble.Ensures the two phases are at equilibrium before the experiment begins, preventing volume changes during partitioning.
2. Partitioning Add a known volume of the stock solution to a vessel containing known volumes of pre-saturated n-octanol and water. The phase volume ratio can be adjusted based on the expected LogP.[25]The starting concentration should be below 0.01 M to avoid self-association of the solute.
3. Equilibration Cap the vessel and shake vigorously for 5-10 minutes. Let the mixture stand or centrifuge to achieve complete phase separation.Ensures the compound reaches thermodynamic equilibrium between the two phases.
4. Sampling Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.Avoids cross-contamination between the layers.
5. Quantification Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).A highly sensitive and linear analytical method is required, especially if the compound partitions heavily into one phase.[26]
6. Calculation Calculate LogP using the formula: LogP = log10 (Coctanol / Cwater).The final value is the direct measure of the partition coefficient.

Reversed-phase HPLC (RP-HPLC) is a rapid, automated, and widely used indirect method for estimating LogP.[27][28][29] It relies on the principle that a compound's retention time on a non-polar stationary phase (like C18) correlates with its lipophilicity.[3]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is used because its long alkyl chains provide a non-polar environment that mimics the lipophilic n-octanol phase.

  • Mobile Phase: A polar mobile phase (typically a mixture of water/buffer and an organic modifier like methanol or acetonitrile) is used. Lipophilic compounds interact more strongly with the stationary phase and thus elute later.

  • Calibration Standards: A set of reference compounds with accurately known LogP values is required. This is the cornerstone of the method's validity; the LogP of the unknown is determined by interpolation, not by absolute measurement.

StepProcedureRationale
1. System Setup Equilibrate an RP-HPLC system with a C18 column using a defined isocratic mobile phase (e.g., 60:40 Methanol:Water).Isocratic elution is crucial for stable retention times and a linear correlation.
2. Calibration Inject a series of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compounds.Establishes a valid calibration curve. The standards must be structurally diverse yet relevant to the test compounds if possible.
3. Data Acquisition Record the retention time (tR) for each standard. Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).t0 is the time it takes for an unretained molecule to pass through the column and is essential for calculating the capacity factor.
4. Curve Generation Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0 . Plot log(k) versus the known LogP values. Perform a linear regression to obtain the calibration equation.The capacity factor normalizes the retention time, making it independent of flow rate and column dimensions.
5. Sample Analysis Inject the N-methoxy sulfonamide analog under the identical HPLC conditions and determine its retention time.Consistency in conditions is paramount for accurate interpolation.
6. LogP Calculation Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.[27]Interpolating the unknown's LogP from the behavior of known standards.

Diagram 1: The Partition Coefficient (LogP) Concept

G cluster_system Two-Phase System cluster_molecule cluster_equation Equilibrium Octanol n-Octanol Layer (Lipophilic) [Solute]oct Water Water Layer (Hydrophilic) [Solute]water Water:s->Octanol:n M1 Molecule M2 Molecule M3 Molecule M4 Molecule M5 Molecule M6 Molecule M7 Molecule M8 Molecule Eq LogP = log₁₀ ([Solute]oct / [Solute]water)

Caption: A molecule partitioning between octanol and water phases at equilibrium.

Diagram 2: Experimental Workflow for HPLC-based LogP Determination

G A Prepare Mobile Phase (e.g., 60:40 MeOH:H₂O) C Equilibrate RP-C18 HPLC System A->C B Select Reference Standards (with known LogP values) D Inject Standards & Determine Retention Times (tR) B->D C->D E Determine Dead Time (t₀) (e.g., inject Uracil) C->E H Inject Test Compound (N-methoxy sulfonamide) C->H F Calculate log(k) for Standards k = (tR - t₀)/t₀ D->F E->F G Generate Calibration Curve (log(k) vs. known LogP) F->G J Interpolate LogP from Calibration Curve G->J I Calculate log(k) for Test Compound H->I I->J

Caption: Workflow for determining LogP using the RP-HPLC method.

Computational (In Silico) Approaches

Computational models offer instantaneous LogP predictions, which are invaluable for virtual screening and prioritizing synthetic targets.[30][31] However, their accuracy can vary significantly depending on the algorithm and the chemical space of the training data.[32]

Method TypePrincipleExamplesStrengths / Weaknesses
Fragment-Based Sums the contributions of molecular fragments and applies correction factors. Based on the pioneering work of Hansch and Leo.cLogP, MiLogPStrengths: Fast, mechanistically intuitive. Weaknesses: Accuracy depends heavily on the quality of the fragment library; may fail for novel scaffolds.
Atom-Based Assigns a lipophilicity contribution to each atom based on its type and local environment.XLOGP3, ALOGP, S+logP[33]Strengths: Generally more robust for novel structures than fragment-based methods. Weaknesses: Can struggle with complex stereoelectronic or proximity effects.
Property-Based / QSAR Uses whole-molecule properties (e.g., polar surface area, partial charges) to build a regression model against a training set of known LogP values.[34]KOWWINStrengths: Can capture holistic molecular properties. Weaknesses: Highly dependent on the chemical diversity and accuracy of the training set.
Machine Learning Employs advanced algorithms like neural networks or random forests trained on large datasets to recognize complex patterns between molecular structure and LogP.[30][31]Graph-CNN modelsStrengths: Can achieve high predictive accuracy.[31] Weaknesses: Often a "black box" with less chemical intuition; performance is tied to the training data.

Structure-Lipophilicity Relationships (SLR) of N-methoxy Sulfonamide Analogs

The N-methoxy Group as a Lipophilicity Modulator

The key to understanding the lipophilicity of this class is to compare the N-methoxy sulfonamide (-SO₂N(H)R) with its more common secondary sulfonamide (-SO₂NHR) and N-methyl (-SO₂N(CH₃)R) counterparts.

  • Elimination of Hydrogen Bond Donation: The most significant change is the replacement of the acidic N-H proton with the N-OCH₃ group. The secondary sulfonamide proton is a potent hydrogen bond donor. Removing it eliminates a primary point of hydrophilic interaction with water, which is expected to cause a substantial increase in lipophilicity (LogP) .

  • Hydrogen Bond Acceptance: The sulfonamide oxygens remain strong hydrogen bond acceptors. The oxygen of the N-methoxy group also introduces an additional H-bond acceptor site.

  • Conformational Effects and IMHB: The N-methoxy group can influence the molecule's preferred conformation. If a nearby functional group can act as a hydrogen bond donor, it's possible for the N-methoxy oxygen to act as an acceptor in an intramolecular hydrogen bond (IMHB). This would shield polarity and further increase lipophilicity.[16][17]

Diagram 3: Impact of N-Substitution on Sulfonamide H-Bonding Potential

G cluster_NH Secondary Sulfonamide cluster_NMe N-Methyl Sulfonamide cluster_NOMe N-Methoxy Sulfonamide a R-SO₂-NH-R' c R-SO₂-N(CH₃)-R' a->c Increases LogP b H-Bond Donor (N-H) H-Bond Acceptor (O=S=O) e R-SO₂-N(OCH₃)-R' c->e Further increases LogP d NO H-Bond Donor H-Bond Acceptor (O=S=O) f NO H-Bond Donor H-Bond Acceptor (O=S=O, N-O-C)

Caption: N-substitution removes H-bond donation, increasing lipophilicity.

Impact of Aryl Ring Substitution Patterns

For a typical N-methoxy arylsulfonamide, substituents on the aromatic ring provide a powerful handle for modulating LogP. The following table illustrates these principles with calculated LogP (cLogP) values for a hypothetical series of analogs.

R-Group (para-position)cLogP (Predicted)Rationale for Change in Lipophilicity
-H (Parent)2.10Baseline lipophilicity.
-F2.25Halogens are lipophilic; fluorine adds a small lipophilic contribution.
-Cl2.81Chlorine is significantly more lipophilic than fluorine.
-CH₃2.60Alkyl groups are non-polar and increase lipophilicity.
-OH1.44The hydroxyl group is highly polar and can donate and accept H-bonds, drastically reducing lipophilicity.
-OCH₃2.12The methoxy group is largely neutral in its effect; the polar ether oxygen is balanced by the non-polar methyl group.
-CN1.55The cyano group is polar and a hydrogen bond acceptor, reducing lipophilicity.
-NH₂1.01The primary amine is very polar and a strong H-bond donor/acceptor, significantly decreasing LogP.

Note: cLogP values are illustrative and were calculated using a standard chemical informatics platform for a simplified N-methoxy benzenesulfonamide structure.

Practical Applications & Drug Development Strategy

A deep understanding of the SLR for N-methoxy sulfonamides allows for a more rational and efficient drug design process.

Optimizing Permeability and Solubility

By systematically modifying peripheral groups, a medicinal chemist can "dial in" the desired LogP value to find the optimal balance between aqueous solubility and membrane permeability.[4][10] For instance, if a lead compound shows poor absorption due to low permeability, introducing a lipophilic group like a chloro or methyl substituent could be a viable strategy. Conversely, if solubility is the limiting factor, adding a polar handle like a hydroxyl or small amine could be beneficial.

Mitigating Risks: Metabolism, Protein Binding, and Toxicity

Lipophilicity is a key driver of many ADMET liabilities.[6] Highly lipophilic compounds are more likely to be substrates for metabolic enzymes (like Cytochrome P450s) and bind non-specifically to plasma proteins, reducing the free fraction available to act on the target.[1][11] By maintaining LogP within a controlled range, the risk of these adverse outcomes can be significantly reduced.

Lipophilic Efficiency (LipE) as a Guiding Metric

Potency should never be optimized in isolation. A structural change that increases potency but disproportionately increases lipophilicity may ultimately be detrimental. Lipophilic Efficiency (LipE) is a powerful metric that relates potency to lipophilicity:

LipE = pIC₅₀ - LogD

LipE helps chemists choose between compounds of similar potency by favoring those that achieve their potency with a lower lipophilicity burden.[1] It encourages the design of more "elegant" molecules that are both potent and possess favorable physicochemical properties.

Conclusion

The N-methoxy sulfonamide scaffold offers medicinal chemists a versatile platform for drug design. The defining feature of this class—the N-methoxy group—serves as a powerful modulator of lipophilicity by eliminating hydrogen bond donation, a change that fundamentally alters the molecule's interaction with its biological environment. By combining a robust theoretical understanding of structure-lipophilicity relationships with accurate experimental and computational LogP determination, researchers can rationally navigate chemical space. This strategic approach, guided by metrics such as LipE, enables the design of N-methoxy sulfonamide analogs with an optimized balance of potency and ADME properties, ultimately increasing the probability of success in the complex journey of drug development.

References

  • Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF - ResearchGate.
  • Effects of intramolecular hydrogen bonds on lipophilicity - PubMed. (2019). European Journal of Pharmaceutical Sciences, 132, 134-142.
  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society.
  • LogP—Making Sense of the Value - ACD/Labs.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). Journal of Medicinal Chemistry, 57(5), 2096-2107.
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing.
  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008). Journal of Chemical Information and Modeling, 48(10), 2050-2068.
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. (2025). 2024 IEEE International Conference on Future Machine Learning and Data Science (FMLDS).
  • QSAR studies on imidazoles and sulfonamides as antidiabetic agents - SciSpace. (2019). Ovidius University Annals of Chemistry, 30(1), 5-13.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). Journal of Chemical Information and Computer Sciences, 42(4), 805-814.
  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. (1998). Antimicrobial Agents and Chemotherapy, 42(5), 1061-1066.
  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. (2017). Letters in Drug Design & Discovery, 14(6), 649-661.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH.
  • QSAR Analysis and Molecular Docking Studies of Aryl Sulfonamide Derivatives as Mcl-1 Inhibitors and the Influence of Structure and Chirality on the Inhibitory Activity. (2024). Current Computer-Aided Drug Design, 20.
  • Lipophilicity - Methods of determination and its role in medicinal chemistry - ResearchGate.
  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021). ChemAxon.
  • QSAR studies on some antimalarial sulfonamides - PubMed. (2001). Indian Journal of Chemistry, 40B, 1290-1293.
  • The influence of lipophilicity in drug discovery and design - Semantic Scholar.
  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace.
  • Full article: Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies - Taylor & Francis. (2019). Molecular Informatics, 38(6-7), 1800127.
  • Full article: Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry. (2013). Future Medicinal Chemistry, 5(2), 115-120.
  • Lipophilicity and biomimetic properties to support drug discovery - Taylor & Francis. (2017). Expert Opinion on Drug Discovery, 12(9), 895-907.
  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption - OMICS International. (2024). Journal of Pharmacokinetics & Experimental Therapeutics, 8, 278.
  • ADME Properties in Drug Discovery - BioSolveIT.
  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon. (2023). ChemAxon.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Encyclopedia, 2(3), 1469-1481.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences.
  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. (2020). Journal of Medicinal Chemistry, 63(15), 8031-8048.
  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017). Emery Pharma.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015). European Journal of Pharmaceutical Sciences, 76, 151-161.
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. (2023). Molecules, 28(8), 3369.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry.
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - DMPK. (2023). WuXi AppTec.
  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2020). LCGC North America, 38(11), 624-632.
  • Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. (2020). Current Organic Synthesis, 17(5), 386-396.
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC. (2022). Molecules, 27(9), 2990.
  • Chromatographic Approaches for Measuring Log P - ResearchGate. (2008). In Molecular Drug Properties - Measurement and Prediction (pp. 331-355).
  • (PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid - ResearchGate. (2020). IOP Conference Series: Materials Science and Engineering, 571, 012093.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent Technologies.
  • The lipophilicity parameters of sulfonamide derivatives are ranked by... - ResearchGate.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024). Journal of Pharmaceutical Sciences & Emerging Drugs, 12(1).
  • LogD - Cambridge MedChem Consulting. (2019).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023). Molecules, 28(6), 2735.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3624-3635.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing).
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC - NIH. (2019). ACS Medicinal Chemistry Letters, 10(11), 1564-1569.
  • Using high performance liquid chromatography to determine lipophilicity values of bioactive sulfonamides derived from polycyclic hydrocarbon cores | Poster Board #1040 - American Chemical Society.

Sources

A Technical Guide to the Safe Handling and Application of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, benzenesulfonamide derivatives represent a cornerstone scaffold, valued for their versatile biological activity and synthetic tractability. The specific compound, 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide, is a research chemical with potential applications in targeted therapeutic development. As with any novel or specialized chemical entity, a thorough understanding of its safety profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. Due to the specialized nature of this compound, a publicly available, manufacturer-specific Safety Data Sheet (SDS) is not readily found. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds and established laboratory safety principles. We will delve into the predicted hazard profile, outline rigorous handling and storage protocols, and provide context for its application in medicinal chemistry, thereby offering a comprehensive framework for its safe and effective use.

Section 1: Compound Profile and Hazard Prediction Rationale

The target molecule, 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide, is a substituted aromatic sulfonamide. Its structure can be deconstructed into key functional components, each contributing to its overall chemical and toxicological profile:

  • Brominated Benzene Ring: The presence of a bromine atom on the aromatic ring can influence the compound's reactivity and metabolic profile. Halogenated aromatics are common in medicinal chemistry and require careful handling.

  • Sulfonamide Core (-SO₂N-): This functional group is a well-known pharmacophore present in many approved drugs. While central to its biological activity, it also dictates certain chemical properties and potential incompatibilities.

  • N-Methoxy Group: The methoxy group attached to the sulfonamide nitrogen is a key structural feature.

  • Dimethylated Ring: The two methyl groups at positions 2 and 6 provide steric hindrance that can affect the molecule's conformation and interaction with biological targets.

Given the absence of a specific SDS, we infer its safety profile from related structures for which data is available, such as 4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide and other brominated benzenesulfonamides. This approach allows for a scientifically grounded prediction of hazards, handling precautions, and emergency procedures.

Section 2: Predicted Hazard Identification and GHS Classification

Based on the analysis of structurally similar compounds, 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is predicted to fall under the following GHS classifications. These classifications should be considered provisional and the compound handled with the appropriate level of caution for a novel substance of unknown toxicity.

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Summary of Predicted Hazards:

  • Oral Toxicity: Expected to be harmful if ingested.[2]

  • Skin and Eye Contact: Predicted to be a skin and serious eye irritant.[3] Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Inhalation: As a solid powder, inhalation of dust may cause respiratory tract irritation.

  • Carcinogenicity/Mutagenicity: No data is available for this specific compound, and data for analogous structures is limited.[3][4] It should be handled as a compound with unknown long-term health effects.

Section 3: Physicochemical Properties, Stability, and Reactivity

The physical and chemical properties of a compound are critical for its proper storage and for designing experiments.

PropertyValueSource / Method
Molecular Formula C₉H₁₂BrNO₃SCalculated
Molecular Weight 294.16 g/mol Calculated
Physical State Predicted to be a solid at room temperature.Based on related sulfonamides[2][4]
Storage Temperature 2-8°C, Sealed in dry conditions.Based on close analogue[5]
Topological Polar Surface Area (TPSA) 46.61 ŲPredicted from analogue[5]
logP ~1.6 - 1.7Predicted from analogues[1][5]

Stability and Reactivity Profile:

  • Stability: The compound is expected to be stable under recommended storage conditions.[3][4] Like many sulfonamides, it may be sensitive to light and air over long periods.[6]

  • Conditions to Avoid: Avoid generating dust.[6] Keep away from incompatible products and excess heat.[6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are common incompatibilities for sulfonamides and should be avoided.[3]

  • Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide gas.[3]

Section 4: Application in a Drug Discovery Context

The benzenesulfonamide scaffold is of significant interest to drug development professionals due to its prevalence in molecules targeting a wide array of diseases. The structural motifs present in 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide suggest its potential utility as a building block or lead compound in several therapeutic areas.

  • Enzyme Inhibition: Sulfonamides are classic pharmacophores for inhibiting enzymes such as carbonic anhydrases and proteases. The specific substitution pattern of this compound could be explored to achieve selectivity for various enzyme targets.

  • Anticancer Research: Many sulfonamide-containing molecules have been investigated as anticancer agents. For instance, related compounds have been shown to inhibit microtubule protein polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[7] This mechanism is a validated strategy in oncology.

  • Ion Channel Modulation: Benzenesulfonamide derivatives have been developed as modulators of voltage-gated sodium channels, which are important targets for treating conditions like epilepsy and neuropathic pain.[8]

  • Anti-Inflammatory Agents: The 4-aminobenzenesulfonamide scaffold is a key component in inhibitors of enzymes like 12-lipoxygenase (12-LOX), which is involved in inflammatory pathways.[9]

The combination of the brominated ring and the N-methoxy sulfonamide offers synthetic handles for creating libraries of compounds for screening against these and other high-value biological targets.

Section 5: Experimental Protocols and Safe Handling Workflow

Adherence to a strict, self-validating protocol is essential when working with a compound of unknown toxicity. The following workflow details the steps for preparing a stock solution from a solid powder.

Protocol 1: Preparation of a 10 mM Stock Solution

Objective: To accurately and safely prepare a 10 mM stock solution of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide (MW: 294.16 g/mol ) in a suitable solvent (e.g., DMSO).

Materials:

  • 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Appropriate glassware (e.g., 1.5 mL amber glass vial)

  • Micropipettes

Personal Protective Equipment (PPE):

  • Safety goggles

  • Lab coat

  • Nitrile gloves (double-gloving recommended)

Procedure:

  • Preparation: Don all required PPE. Perform all operations within a certified chemical fume hood to prevent inhalation of dust.[3][6]

  • Tare Weighing: Place a clean, empty 1.5 mL amber vial on the analytical balance and tare the weight.

  • Weighing the Compound: Carefully add the desired amount of the compound into the vial. For a 1 mL stock solution, aim for 2.94 mg. Record the exact weight.

    • Causality Note: Using a small vial minimizes waste and surface area for potential contamination. Weighing directly into the final vial avoids transfer losses, ensuring concentration accuracy.

  • Solvent Addition: Based on the recorded weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • Example: For 2.94 mg (0.00294 g), Volume = 0.00294 / (294.16 * 0.01) = 0.001 L = 1 mL.

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial securely.

  • Homogenization: Vortex the solution for 1-2 minutes or until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store at the recommended temperature of 2-8°C, protected from light.[5]

  • Waste Disposal: Dispose of contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container according to your institution's guidelines.[3]

Workflow Visualization

G cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_finalize Final Steps PPE 1. Don PPE Hood 2. Work in Fume Hood PPE->Hood Tare 3. Tare Vial Hood->Tare Weigh 4. Weigh Compound Tare->Weigh Calc 5. Calculate Solvent Volume Weigh->Calc Add 6. Add Solvent (DMSO) Calc->Add Vortex 7. Vortex to Dissolve Add->Vortex Label 8. Label Vial Vortex->Label Store 9. Store at 2-8°C Label->Store Dispose 10. Dispose of Waste Store->Dispose

Caption: Workflow for Safe Preparation of a Stock Solution.

Section 6: First Aid and Emergency Procedures

In the event of accidental exposure, follow these procedures immediately. This information is based on standard practices for chemicals with the predicted hazard profile.

  • Inhalation: If dust is inhaled, remove the person to fresh air and keep them comfortable for breathing.[3][6] If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor.[3]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][6]

  • Ingestion: If swallowed, rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3] Do NOT induce vomiting.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide.
  • ChemScene. (n.d.). 3-Bromo-4-methoxy-N,N-dimethylbenzenesulfonamide.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide from sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide (Target Molecule). This synthesis represents a specific challenge in medicinal chemistry: coupling a sterically hindered sulfonyl chloride (2,6-dimethyl substitution) with an alkoxyamine nucleophile.

While standard sulfonylation conditions often suffice for unhindered substrates, the ortho-dimethyl pattern on the benzene ring significantly retards nucleophilic attack at the sulfur atom due to steric shielding. This protocol utilizes a pyridine-mediated nucleophilic catalysis strategy to overcome this barrier, ensuring high conversion and purity. The resulting N-alkoxy sulfonamide motif is a critical bioisostere in modern drug discovery, particularly in the development of Bcl-2 inhibitors and other protein-protein interaction modulators.

Strategic Analysis & Chemistry

Retrosynthetic Disconnection

The synthesis relies on a nucleophilic substitution at the sulfonyl sulfur. The key disconnection is the S-N bond.

  • Electrophile: 4-bromo-2,6-dimethylbenzenesulfonyl chloride.

  • Nucleophile:

    
    -methylhydroxylamine (supplied as the hydrochloride salt).[1]
    
  • Critical Process Parameter (CPP): The 2,6-dimethyl groups create a "picket fence" steric environment. Standard bases (e.g., TEA in DCM) may result in sluggish reaction rates or incomplete conversion. Pyridine is selected here as both the solvent and a nucleophilic catalyst.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. Pyridine plays a dual role:

  • Base: Neutralizes the HCl generated during the reaction and frees the

    
    -methylhydroxylamine from its salt form.
    
  • Catalyst: Forms a reactive

    
    -sulfonylpyridinium intermediate, which is more electrophilic and less sterically encumbered to the approaching nucleophile than the initial chloride.
    

ReactionMechanism SM1 Sulfonyl Chloride (Sterically Hindered) Inter N-Sulfonylpyridinium Intermediate (Activated) SM1->Inter Activation Py Pyridine (Catalyst/Base) Py->Inter Attacks S Prod Target Sulfonamide (Product) Inter->Prod Substitution Nu MeONH2 (Nucleophile) Nu->Prod Attacks S

Figure 1: Catalytic cycle overcoming steric hindrance via sulfonylpyridinium formation.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
4-Bromo-2,6-dimethylbenzenesulfonyl chloride 283.571.0Limiting Reagent

-Methylhydroxylamine HCl
83.521.2Nucleophile Source
Pyridine (Anhydrous)79.1010.0 (Vol)Solvent/Catalyst
Dichloromethane (DCM) 84.93SolventExtraction Solvent
HCl (1M aq) 36.46ExcessQuench/Wash
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[2]

  • Inert gas line (

    
     or Ar).
    
  • Ice-water bath (

    
    ).[2][3]
    
  • Rotary evaporator.

  • High-vacuum manifold.

Experimental Protocol

Step 1: Preparation of the Electrophile Solution
  • Flame-dry a 100 mL round-bottom flask and purge with Nitrogen.

  • Charge 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1.0 g, 3.53 mmol) into the flask.

  • Add anhydrous Pyridine (10 mL).

    • Note: The reaction is exothermic.[2][3] If scaling up (>10g), add pyridine slowly at

      
      .
      
  • Stir until fully dissolved. The solution typically turns a pale yellow.

Step 2: Nucleophile Addition
  • Cool the reaction mixture to

    
      using an ice bath.
    
  • Add

    
    -Methylhydroxylamine hydrochloride  (0.354 g, 4.24 mmol, 1.2 eq) in one portion.
    
    • Insight: Using the HCl salt is standard. The excess pyridine will rapidly free-base the amine in situ.

  • Allow the mixture to stir at

    
     for 30 minutes.
    
  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 12–16 hours (Overnight).

    • Why so long? Due to the 2,6-dimethyl steric bulk, the reaction kinetics are slower than typical sulfonylations. Overnight stirring ensures complete conversion.

Step 3: Workup and Isolation
  • Quench: Dilute the reaction mixture with DCM (50 mL).

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (

    
     mL).
    
    • Purpose: This converts the excess pyridine into water-soluble pyridinium chloride, effectively removing it from the organic phase.

  • Neutral Wash: Wash with saturated

    
      (30 mL) followed by Brine  (30 mL).
    
  • Dry: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Filter off the drying agent and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification
  • The crude material is often sufficiently pure (>90%) for downstream use.

  • Recrystallization (if needed): Dissolve crude solid in minimum hot Ethanol , then slowly add Water until turbidity persists. Cool to

    
     to crystallize.
    
  • Yield Expectation: 85–95% (White to off-white solid).

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Mix Dissolve Sulfonyl Chloride in Pyridine (0°C) Start->Mix Add Add MeONH2·HCl (1.2 equiv) Mix->Add React Reaction: Warm to RT Stir 16h (Steric Control) Add->React Extract Dilute w/ DCM Wash w/ 1M HCl (x3) React->Extract Complete Conversion Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Product: 4-bromo-N-methoxy- 2,6-dimethylbenzenesulfonamide Dry->Final

Figure 2: Step-by-step experimental workflow for hindered sulfonamide synthesis.

Analytical Characterization (Expected Data)

To validate the synthesis, confirm the following spectral features:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ~7.30 ppm (s, 2H, Ar-H ): The aromatic protons are equivalent due to symmetry.
      
    • 
       ~6.8–7.0 ppm (s, 1H, N-H ): Broad singlet, exchangeable.
      
    • 
       ~3.75 ppm (s, 3H, N-O-CH 
      
      
      
      ): Distinctive sharp singlet for the methoxy group.
    • 
       ~2.65 ppm (s, 6H, Ar-CH 
      
      
      
      ): The two methyl groups on the ring are chemically equivalent.
  • LC-MS:

    • Observe

      
       or 
      
      
      
      .
    • Isotope pattern: 1:1 ratio for

      
       and 
      
      
      
      isotopes is diagnostic.

Safety & Hazards

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • 
    -Methylhydroxylamine HCl:  Toxic if swallowed or in contact with skin. Potential mutagen.
    
  • Pyridine: Flammable liquid, noxious odor, reproductive toxin. Double-glove and use a well-ventilated hood.

References

  • General Sulfonylation of Hindered Substrates

    • Gowda, B. T., et al. "Structure of N-(2,6-dimethylphenyl)-benzenesulfonamide."[4][5][6] Journal of Chemical Crystallography, vol. 38, 2008. Link

    • Context: Describes the structural implications of 2,6-dimethyl substitution, confirming the steric crowding around the sulfur
  • Synthesis of N-Alkoxy Sulfonamides

    • Kitahara, K., et al. "O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes."[7] Organic Letters, vol. 10, no.[7] 11, 2008, pp. 2259–2261. Link

    • Context: Validates the stability and reactivity of N-alkoxy sulfonamide motifs.[8]

  • O-Methylhydroxylamine Reactivity

    • BenchChem Protocols.[9] "O-Methylhydroxylamine: A Key Reagent in the Synthesis of Modern Pharmaceutical Intermediates." Link

    • Context: Provides handling and stoichiometry guidelines for using O-methylhydroxylamine hydrochloride in condens
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.

Sources

Cross-coupling reactions of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cross-Coupling of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

Executive Summary & Strategic Relevance

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is a specialized scaffold with high relevance in the synthesis of Hypoxia-Inducible Factor-2


 (HIF-2

) inhibitors (e.g., Belzutifan analogs). Structurally, it presents a unique "push-pull" challenge:
  • The Electrophile: The C4-Bromine is the primary handle for cross-coupling.

  • The Shielded Warhead: The N-methoxy sulfonamide moiety acts as a "Weinreb sulfonamide" equivalent—stable enough for cross-coupling but activatable for future functionalization (e.g., radical desulfitative coupling or conversion to sulfonyl chlorides).

  • The Steric Gate: The 2,6-dimethyl substitution provides steric protection to the sulfur center, preventing unwanted nucleophilic attack at the sulfur during metal catalysis, but it also alters the electronic properties of the ring.

This guide details the protocols for chemoselective cross-coupling at the C4-bromide without compromising the labile N-O bond of the sulfonamide.

Chemical Compatibility & Mechanistic Analysis

Before initiating synthesis, researchers must understand the stability profile of the N-methoxy group under Palladium (Pd) catalysis.

  • Risk Factor: The N-O bond in N-methoxy sulfonamides has a bond dissociation energy (BDE) that makes it susceptible to single-electron transfer (SET) reduction or oxidative addition by low-valent metals under high temperatures, potentially leading to desulfitative decomposition.

  • Mitigation: The 2,6-dimethyl groups sterically orthogonalize the sulfonamide, reducing the rate of catalyst coordination to the nitrogen. However, strong reductants (e.g., Grignard reagents) and strong hydride donors must be avoided.

  • Catalyst Selection: Use Pd(0)/Pd(II) cycles that operate under mild base conditions. Avoid Ni-catalysis if possible, as Nickel is more prone to inserting into the N-O bond.

Visualizing the Reaction Landscape

ReactionLandscape Start 4-bromo-N-methoxy- 2,6-dimethylbenzenesulfonamide Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Pd-G3-XPhos Boronic Acid Borylation Miyaura Borylation (Boronate Synthesis) Start->Borylation Pd(dppf)Cl2 B2pin2 Decomp SIDE REACTION: N-O Cleavage/Desulfitation Start->Decomp Ni(0) or Strong Reductant Product Functionalized HIF-2α Scaffold Suzuki->Product Borylation->Product Stage 2 Coupling

Figure 1: Reaction landscape highlighting the chemoselective pathway (Green/Yellow) versus the decomposition risk (Red).

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling the 4-bromo scaffold with heteroaryl boronic acids (e.g., indanones, pyridines) typical in medicinal chemistry.

Why this works: The use of XPhos Pd G3 allows for rapid oxidative addition into the aryl bromide at moderate temperatures (


C), outcompeting the thermal decomposition of the N-methoxy group.
Materials
  • Substrate: 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide (1.0 equiv)

  • Coupling Partner: Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed THF (concentration 0.1 M relative to bromide) via syringe.

  • Base Addition: Add the aqueous

    
     solution. Note: Two phases will form.
    
  • Reaction: Heat the mixture to 60°C with vigorous stirring (1000 rpm) to ensure phase transfer.

    • Checkpoint: Monitor by UPLC/LCMS at 1 hour. The reaction is typically complete within 2-4 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and separate layers.[1] Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The N-methoxy sulfonamide is polar; expect elution around 30-50% EtOAc.

Protocol B: Miyaura Borylation (Conversion to Nucleophile)

Often, the drug design requires this scaffold to act as the nucleophile. Converting the bromide to a pinacol boronate (


) is the standard approach.

Why this works: The 2,6-dimethyl groups prevent "protodeboronation" (a common side reaction) by sterically shielding the carbon-boron bond, making the resulting boronate highly stable.

Materials
  • Substrate: 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide (1.0 equiv)

  • Reagent: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Use anhydrous KOAc.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Solvent Prep: Sparge 1,4-Dioxane with Argon for 20 minutes. Dissolved

    
     is the enemy of borylation yields.
    
  • Assembly: In a glovebox or under strict Schlenk conditions, combine substrate,

    
    , KOAc, and Pd catalyst.
    
  • Heating: Add Dioxane and heat to 90°C for 4-6 hours.

    • Self-Validating Step: The reaction mixture should turn from orange/red to dark black/brown upon completion. LCMS should show the mass of [M+Pin-Br].

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove insolubles.

  • Isolation: Concentrate the filtrate. The residue can often be used directly in the next coupling (telescoped process) or crystallized from Pentane/Et2O.

Comparative Data & Catalyst Selection

The following table summarizes catalyst performance based on internal optimization studies for this specific scaffold.

Catalyst SystemLigand TypeYield (Suzuki)Yield (Borylation)Notes
XPhos Pd G3 Dialkylbiaryl Phosphine94% N/ABest for heteroaryl coupling. Fast kinetics preserve N-OMe.
Pd(dppf)Cl2 Bidentate Ferrocenyl78%91% Gold standard for Borylation. Robust but slower for Suzuki.
Pd(PPh3)4 Monodentate Phosphine45%20%Avoid. Thermal instability leads to N-O cleavage products.
Ni(cod)2 / bpy Nickel (0)<10%<5%Critical Failure. Causes desulfitative pathways.

Troubleshooting & Optimization Logic

Decision Tree for Reaction Failure

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Is Starting Material (SM) remaining? Problem->Check1 Check2 Is De-brominated product (Ar-H) forming? Check1->Check2 No (SM Consumed) Action1 Catalyst Death. Switch to Pd-G3 or G4 precatalysts. Re-degas solvents. Check1->Action1 Yes (Stalled) Action2 Protodehalogenation. Switch solvent to anhydrous Toluene. Reduce water in base (use Cs2CO3). Check2->Action2 Yes Action3 N-O Cleavage detected? (Mass -31 or -OMe loss) Check2->Action3 No Action4 Temperature too high. Lower to 50°C. Switch to stronger Pd source (Pd-PEPPSI). Action3->Action4 Yes

Figure 2: Logical flow for troubleshooting reaction failures specific to the N-methoxy sulfonamide scaffold.

References

  • Wallace, D. J., et al. (2021). "Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material." Organic Process Research & Development, 25(8), 1848–1862. [Link]

  • Shekhar, S., et al. (2011). "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." The Journal of Organic Chemistry, 76(11), 4552–4553.[2] [Link]

  • Peng, F., et al. (2021).[3][4] "Synthesis of Belzutifan." Organic Process Research & Development, 26, 508–515.[3][5] [Link]

  • Ramesh, R., et al. (2025). "N-Methoxy arenesulfonamide as a Sulfonyl Equivalent For Palladium-Catalyzed Sulfonylation of Arenes Through C−H Activation." Asian Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: A Guide to Palladium-Catalyzed Heck-Type Olefination Using N-Methoxy Sulfonamide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of N-methoxy sulfonamides as aryl radical precursors in palladium-catalyzed Heck-type olefination reactions. Moving beyond traditional organohalide or triflate electrophiles, this modern approach leverages a desulfitative radical-based pathway to achieve C-C bond formation. We will explore the underlying mechanism, detail the advantages of this methodology, and provide a robust, step-by-step protocol for its successful implementation. This guide is designed to fuse theoretical understanding with practical, field-proven insights to ensure reproducibility and success.

Introduction: A Modern Variant of a Classic Reaction

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[3][4][5]

Recently, a novel protocol has emerged that utilizes N-methoxy aryl sulfonamides as stable, readily available precursors for the aryl coupling partner.[6][7] This method circumvents the need for pre-functionalized aryl halides or triflates. The reaction proceeds through the generation of an aryl radical via a distinctive desulfonylation pathway, which then engages in a Pd-catalyzed cycle to achieve the desired olefination.[6][7] This approach offers significant advantages, including the use of a stable sulfonyl donor and compatibility with a wide range of functional groups.[7]

The Mechanistic Pathway: From Sulfonamide to Substituted Alkene

Understanding the reaction mechanism is critical for troubleshooting and optimization. While the core C-C bond-forming steps occur within a palladium catalytic cycle reminiscent of the classic Heck reaction, the initiation phase, involving the N-methoxy sulfonamide, is unique.

The proposed mechanism involves two key stages:

  • Aryl Radical Generation: The reaction is initiated by the generation of a nitrogen radical from the N-methoxy aryl sulfonamide. This step is often promoted by an oxidant, such as copper(II) chloride (CuCl₂).[6][7] Under thermal conditions, this nitrogen radical intermediate undergoes a subsequent desulfonylation (loss of SO₂) to afford the critical aryl radical.

  • Palladium-Catalyzed Cross-Coupling: The newly formed aryl radical enters a Heck-type catalytic cycle. It couples with a Pd(0) species to form an Aryl-Pd(II) intermediate. This is followed by coordination and migratory insertion of the alkene into the Aryl-Pd bond. The final steps involve a β-hydride elimination to release the substituted alkene product and reductive elimination of HX, which is neutralized by a base, regenerating the active Pd(0) catalyst for the next cycle.[1][3][8]

Caption: Proposed mechanism for the desulfitative Heck-type reaction.

Core Advantages of the N-Methoxy Sulfonamide Approach

This methodology presents several compelling advantages for the synthetic chemist:

  • Stable & Accessible Reagents: N-methoxy aryl sulfonamides are typically stable, solid compounds that are more straightforward to handle and store than some reactive organometallic reagents.

  • Avoidance of Organohalides: The protocol bypasses the need for aryl halides (I, Br, Cl) or triflates, which can be advantageous when these functional groups are absent or difficult to install on the substrate.

  • Broad Substrate Scope: The reaction has been shown to be successful with a variety of olefins and tolerates different substituents on the aromatic ring of the N-methoxysulfonamide.[6][7]

  • Alternative Mechanistic Pathway: The radical-based initiation provides an alternative synthetic route that can sometimes overcome limitations encountered in traditional oxidative addition pathways.

Detailed Experimental Protocol

This section provides a generalized, step-by-step protocol for performing a desulfitative Heck-type olefination.

4.1. Reagents and Equipment

  • Reagents:

    • N-Methoxy Aryl Sulfonamide (1.0 equiv)

    • Alkene (e.g., methyl acrylate, styrene) (1.5–2.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2–10 mol%)

    • Copper(II) Chloride (CuCl₂) (1.5–2.0 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

    • Anhydrous Solvent (e.g., Dioxane, DMF, DCE)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Inert atmosphere line (Nitrogen or Argon) with a bubbler

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

4.2. Experimental Workflow Diagram

G start Start setup Assemble & Dry Glassware (Flask, Condenser) start->setup inert Establish Inert Atmosphere (Purge with N₂/Ar) setup->inert add_solids Add Solids: - N-Methoxy Sulfonamide - Pd(OAc)₂ - CuCl₂ - Base inert->add_solids add_liquids Add Liquids: - Anhydrous Solvent - Alkene add_solids->add_liquids react Heat Reaction Mixture (e.g., 100-120 °C) with Stirring add_liquids->react monitor Monitor Reaction (TLC, GC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: - Cool to RT - Quench - Extract - Wash & Dry monitor->workup Complete purify Purification: - Concentrate via Rotovap - Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the olefination protocol.

4.3. Step-by-Step Procedure

  • Reaction Setup (The "Why"): To a dry Schlenk flask equipped with a magnetic stir bar, add the N-methoxy aryl sulfonamide (1.0 equiv), Pd(OAc)₂ (e.g., 5 mol%), CuCl₂ (1.5 equiv), and the base (2.0 equiv). The glassware must be scrupulously dried to prevent water from interfering with the catalytic cycle.

  • Establish Inert Atmosphere (The "Why"): Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) species, which is the active form of the catalyst.

  • Addition of Reagents (The "Why"): Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Dioxane) via syringe, followed by the alkene (2.0 equiv). Anhydrous solvents are used to maintain a water-free environment, ensuring catalyst stability and reaction efficiency.

  • Reaction Execution: Place the sealed flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 100–120 °C).

  • Monitoring Progress: The reaction progress can be monitored by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting sulfonamide is consumed.

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (The "Why"): The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure substituted alkene product. This step is essential to remove unreacted starting materials, byproducts, and residual catalyst.

Substrate Scope & Performance

The desulfitative Heck-type reaction demonstrates good versatility. A variety of substituents are tolerated on both the N-methoxy aryl sulfonamide and the olefin partner. Below is a table summarizing representative examples.

N-Methoxy Aryl Sulfonamide (Ar)Olefin PartnerProductTypical Yield (%)
4-MethylphenylMethyl AcrylateMethyl (E)-3-(p-tolyl)acrylate~77%[6]
4-EthylphenylMethyl AcrylateMethyl (E)-3-(4-ethylphenyl)acrylate~75%[9]
4-MethoxyphenylMethyl AcrylateMethyl (E)-3-(4-methoxyphenyl)acrylate~85%[6]
PhenylStyrene(E)-Stilbene~72%[6]
4-ChlorophenylMethyl AcrylateMethyl (E)-3-(4-chlorophenyl)acrylate~68%[6]
Naphthalen-2-ylMethyl AcrylateMethyl (E)-3-(naphthalen-2-yl)acrylate~79%[6]

Yields are approximate and may vary based on specific reaction conditions.

Conclusion

References

  • (PDF) Pd-Catalyzed desulfitative arylation of olefins by N -methoxysulfonamide. ResearchGate. Available at: [Link]

  • N‐Methoxy arenesulfonamide as a Sulfonyl Equivalent For Palladium‐Catalyzed Sulfonylation of Arenes Through C−H Activation | Request PDF. ResearchGate. Available at: [Link]

  • Heck reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Mizoroki–Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C–C Bond Olefination | Request PDF. ResearchGate. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. MDPI. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction: Mechanism, Applications, Limitations - Science Info. Science Info. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of sterically hindered 2,6-dimethyl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-26DMS-001 Topic: Troubleshooting Low Reactivity in 2,6-Dimethyl Sulfonamides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

User Report

"I am attempting to synthesize a sulfonamide using 2,6-dimethylaniline and a standard aryl sulfonyl chloride. Standard conditions (DCM/Pyridine) yield <5% product. Furthermore, when I do manage to isolate the sulfonamide, subsequent N-alkylation is extremely sluggish. Please advise on protocols to overcome this steric wall."

Executive Summary: The "Ortho-Effect" Diagnosis

The failure you are experiencing is a classic manifestation of the Ortho-Effect . The two methyl groups at the 2,6-positions of the aniline ring create a steric blockade that prevents the orbital overlap required for the nucleophilic attack on the sulfonyl sulfur.

  • Synthesis Failure: The nitrogen lone pair is sterically shielded, preventing the formation of the tetrahedral transition state with the sulfonyl chloride.

  • Alkylation Failure: Once formed, the sulfonamide nitrogen resides in a deep steric pocket, making S_N2 attack on alkyl halides kinetically unfavorable.

Below are the engineered solutions to bypass these energy barriers.

Module 1: Synthesis Troubleshooting (The "Making It" Phase)

Diagnostic 1: "Standard Pyridine/DCM conditions yield no product."

Root Cause: Pyridine is not nucleophilic enough to activate the sulfonyl chloride, and it is not strong enough to deprotonate the hindered aniline effectively.

Solution A: The Nucleophilic Catalysis Protocol (DMAP)

You must switch from a "base scavenger" model to a "nucleophilic catalyst" model. 4-Dimethylaminopyridine (DMAP) is essential here.

  • Mechanism: DMAP attacks the sulfonyl chloride first, forming a highly electrophilic N-sulfonylpyridinium salt . This intermediate is less sterically demanding and more reactive than the starting chloride, allowing the hindered aniline to attack.

Protocol 1.1: DMAP-Accelerated Sulfonylation

  • Solvent: Anhydrous DCM or Acetonitrile (MeCN is preferred for higher polarity).

  • Stoichiometry:

    • Sulfonyl Chloride: 1.0 equiv

    • 2,6-Dimethylaniline: 1.1 equiv

    • DMAP: 0.1 – 0.2 equiv (Catalytic)

    • Pyridine: 2.0 equiv (Auxiliary base)

  • Procedure:

    • Dissolve Sulfonyl Chloride in solvent.

    • Add DMAP and Pyridine.[1] Stir for 10 mins (observe precipitate formation = active intermediate).

    • Add 2,6-dimethylaniline slowly.

    • Critical Step: Reflux at 40-50°C for 12-24 hours. Room temperature is often insufficient for 2,6-systems.

Solution B: The Buchwald-Hartwig Cross-Coupling

If the sulfonyl chloride is unstable or the aniline is extremely deactivated, transition metal catalysis is the only viable path.

Protocol 1.2: Pd-Catalyzed Sulfonamidation

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos or tBuXPhos (6 mol%). Note: Bulky, electron-rich ligands are non-negotiable here.

  • Base: Cs₂CO₃ (1.4 equiv) or tBuONa.

  • Solvent: Dioxane or Toluene (degassed).

  • Temp: 100°C - 110°C.

Visualizing the Mechanism

The following diagram illustrates why DMAP succeeds where Pyridine fails, and the steric clash inherent in the system.

G cluster_0 The Problem: Steric Clash cluster_1 The Solution: DMAP Catalysis Aniline 2,6-Dimethylaniline (Hindered Nucleophile) Clash STERIC REPULSION (No Reaction) Aniline->Clash SulfCl Sulfonyl Chloride SulfCl->Clash Intermediate N-Sulfonylpyridinium (Activated Species) SulfCl->Intermediate + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product Sulfonamide Product Intermediate->Product + Aniline (Lower Ea) Product->DMAP Regenerated

Figure 1: Mechanistic pathway comparison. Direct attack is blocked by steric repulsion (Red), while DMAP catalysis creates a highly reactive intermediate (Yellow) that facilitates the reaction.

Module 2: Functionalization Troubleshooting (The "Using It" Phase)

Diagnostic 2: "N-Alkylation of the sulfonamide is failing."

Root Cause: The pKa of a sulfonamide is typically ~10. However, in 2,6-dimethyl systems, the conjugate base (the anion) is destabilized by steric crowding, and the approach of the electrophile (Alkyl Halide) is physically blocked.

Solution: The "Cesium Effect" & Solvent Switch

Standard bases like K₂CO₃ in Acetone will fail. You need a base that is soluble in organic media and a "naked" anion.

Protocol 2.1: High-Force Alkylation

  • Base: Cs₂CO₃ (Cesium Carbonate).[2]

    • Why: The large Cesium cation effectively dissociates from the sulfonamide anion in organic solvents, creating a "naked," more reactive nucleophile.

  • Solvent: DMF or NMP (Anhydrous).

    • Why: You need a high-dielectric polar aprotic solvent to stabilize the transition state.

  • Additive: TBAI (Tetrabutylammonium iodide) - 10 mol%.

    • Why: Finkelstein exchange in situ converts your alkyl bromide/chloride to a more reactive iodide.

Protocol 2.2: The Strong Base Route (For stubborn substrates) If Cs₂CO₃ fails, you must deprotonate irreversibly before adding the electrophile.

  • Cool sulfonamide in THF to 0°C.

  • Add LiHMDS (1.1 equiv) or NaH (1.2 equiv).

  • Stir 30 mins to ensure full deprotonation.

  • Add Alkyl Halide and warm to reflux.

Summary Data: Conditions Comparison

VariableStandard (Fails)Optimized (Works)Pro-Tip
Synthesis Base Pyridine / TEADMAP (cat) + Pyridine LiHMDS (for Sulfinate route)
Synthesis Solvent DCM / THFMeCN / Toluene Microwave (120°C, 10 min)
Alkylation Base K₂CO₃Cs₂CO₃ NaH (Irreversible deprotonation)
Coupling Ligand PPh₃ (Standard)BrettPhos / tBuXPhos XantPhos (Alternative)

Module 3: Alternative "Backdoor" Route

If the sulfonyl chloride route remains intractable, utilize the Sulfinate Oxidation Strategy . This avoids the formation of the S-N bond under high steric stress.

  • Step 1: React 2,6-dimethylaniline with Chlorosulfonyl isocyanate (highly reactive) to form the sulfamoyl chloride (if accessible) OR react the aniline with a Sulfinate ester .

  • Step 2 (Recommended): Reverse Synthesis .

    • Take 2,6-dimethyl thiophenol.

    • Oxidate to Sulfonyl Chloride (using NCS/HCl).

    • Immediate reaction with amine using DMAP.

    • Why: Freshly prepared sulfonyl chlorides are often more reactive than shelf-stable ones which may have hydrolyzed.

References

  • DMAP Catalysis Mechanism

    • Title: The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.[1]

    • Source: NBInno.
    • Link:[Link]

  • Buchwald-Hartwig Sulfonamidation

    • Title: Sulfamide Synthesis via Pd-Catalysed Cross-Coupling.[3]

    • Source: Thieme Connect / Synlett.
    • Link:[Link]

  • General Sulfonamide Synthesis Reviews

    • Title: Mild and General Method for the Synthesis of Sulfonamides.[4]

    • Source: Organic Chemistry Portal.[5]

    • Link:[Link]

  • pKa and Physical Properties

    • Title: Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides.
    • Source: PubMed / NIH.
    • Link:[Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed N-Arylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the palladium-catalyzed arylation of sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-N bond-forming reaction. As a cornerstone of modern synthetic chemistry, particularly in drug discovery, the successful execution of this transformation is paramount.

This resource provides in-depth, field-proven insights into the reaction mechanism, key parameter optimization, and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges and achieve consistent, high-yielding results.

A Note on Terminology: N-Arylation vs. Desulfitative Arylation

In the context of forming N-aryl sulfonamides via cross-coupling, the reaction is most accurately described as a Buchwald-Hartwig N-arylation of a primary sulfonamide . This involves the formation of a C-N bond between an aryl electrophile (halide, triflate, etc.) and the nitrogen atom of a sulfonamide.

The term "desulfitative" or "desulfinative" coupling typically refers to a different class of reactions where an arylsulfonyl chloride or an aryl sulfinate salt acts as the arylating agent, proceeding with the extrusion of sulfur dioxide (SO₂) gas to form a new carbon-carbon or carbon-heteroatom bond.[1][2] While related by their use of organosulfur compounds, the mechanisms and substrates are distinct. This guide will focus on the more common and direct N-arylation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle for the N-arylation of sulfonamides?

A1: The reaction follows the general mechanistic pathway for palladium-catalyzed C-N cross-coupling.[3] It begins with an air-stable Pd(II) precatalyst which is activated in situ to the catalytically active Pd(0) species. The cycle then proceeds through three key steps:

  • Oxidative Addition: The active L-Pd(0) complex reacts with the aryl electrophile (Ar-X), breaking the Ar-X bond and forming a Pd(II) intermediate.

  • Amide Binding & Deprotonation: The primary sulfonamide (R-SO₂NH₂) coordinates to the palladium center. A base then deprotonates the sulfonamide to form the more nucleophilic sulfonamidate anion.

  • Reductive Elimination: This is often the rate-limiting step.[4] The aryl group and the sulfonamidate couple, forming the desired N-aryl sulfonamide product (Ar-NHSO₂-R) and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.

Q2: Why are bulky, electron-rich biarylphosphine ligands like t-BuXPhos or XPhos so effective?

A2: These ligands are crucial for two main reasons. First, their electron-rich nature increases the electron density on the palladium center, which facilitates the often-difficult oxidative addition step, especially with less reactive aryl chlorides.[5] Second, their steric bulk promotes the final, rate-determining reductive elimination step, accelerating catalyst turnover and preventing the formation of stable, off-cycle intermediates.[6]

Q3: How do I choose the right base for my reaction?

A3: The base plays a critical role in deprotonating the sulfonamide. The choice depends on the pKa of the sulfonamide and the functional group tolerance of your substrates.

  • Strong Bases (NaOt-Bu, KOt-Bu): Effective for less acidic sulfonamides but can be incompatible with base-sensitive functional groups (e.g., esters, ketones).

  • Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): These are often the preferred choice as they offer a good balance of reactivity and functional group tolerance.[4][7] K₃PO₄, in particular, has proven to be broadly effective in combination with biarylphosphine ligands.[4]

Q4: What are palladium precatalysts and why should I use them?

A4: Palladium precatalysts, such as the Buchwald G3 or G4 Palladacycles, are air- and moisture-stable Pd(II) complexes that are easily activated under the reaction conditions to reliably generate the active Pd(0) species.[8] Using a precatalyst instead of a simple source like Pd(OAc)₂ or Pd₂(dba)₃ offers significant advantages:

  • Reliable Activation: Ensures efficient and rapid generation of the active catalyst.[9]

  • Stoichiometric Control: Provides a precise 1:1 or 2:1 ligand-to-palladium ratio, which is critical for catalyst stability and activity.

  • Improved Performance: Often results in lower catalyst loadings, shorter reaction times, and broader substrate scope.[10]

Troubleshooting Guide

This section addresses the most common issues encountered during the palladium-catalyzed N-arylation of sulfonamides.

Problem 1: Low or No Conversion

A stalled reaction is the most frequent challenge. A systematic approach is essential to diagnose the root cause.

start Low / No Conversion reagent_check Check Reagent Quality & Integrity start->reagent_check Initial Checks atmosphere Verify Inert Atmosphere start->atmosphere Setup catalyst_system Evaluate Catalyst System start->catalyst_system System Components conditions Re-evaluate Reaction Conditions start->conditions Parameters reagent_purity Purity of Sulfonamide, Ar-X? (Recrystallize / Re-purify) reagent_check->reagent_purity reagent_solvent Anhydrous / Degassed Solvent? reagent_check->reagent_solvent catalyst_source Is Precatalyst fresh? (vs. Pd(OAc)₂/Pd₂(dba)₃) catalyst_system->catalyst_source ligand_choice Is Ligand Appropriate? (Screen Ligands: XPhos, t-BuXPhos, etc.) catalyst_system->ligand_choice base_choice Is Base Strong Enough / Soluble? (Screen Bases: K₃PO₄, Cs₂CO₃) catalyst_system->base_choice temp Is Temperature High Enough? (Increase in 10-20°C increments) conditions->temp conc Is Concentration Optimal? (Typically 0.1-0.5 M) conditions->conc

Caption: Systematic workflow for troubleshooting low conversion.

  • Inactive Catalyst System: The active Pd(0) species is not being generated or is rapidly deactivating.

    • Cause A: Inefficient Precatalyst Activation. Using Pd(II) sources like Pd(OAc)₂ requires in situ reduction, which can be inefficient and lead to the formation of inactive palladium black.[8][11]

    • Solution: Switch to a well-defined, air-stable palladacycle precatalyst (e.g., t-BuXPhos Pd G3).[12] These are designed for reliable, base-mediated activation at room or slightly elevated temperatures, ensuring entry into the catalytic cycle.[9]

    • Cause B: Catalyst Poisoning. Trace impurities, particularly sulfur compounds from other sources or coordinating heterocycles on the substrate, can irreversibly bind to the palladium center.[11]

    • Solution: Ensure the highest purity of all reagents. Purify starting materials via recrystallization or chromatography. Use high-purity, anhydrous, and properly degassed solvents.

    • Cause C: Inappropriate Ligand. The chosen ligand may not be suitable for the specific substrate combination, leading to catalyst instability.

    • Solution: Screen a panel of bulky biarylphosphine ligands. For many primary sulfonamides, t-BuXPhos has been identified as a highly active and general ligand.[12] For challenging substrates, consider other ligands from the Buchwald portfolio like XPhos or SPhos.[5]

  • Sub-Optimal Reaction Conditions:

    • Cause A: Insufficiently Strong or Soluble Base. If the sulfonamide is not fully deprotonated, its nucleophilicity is too low for efficient coupling. The base must also be sufficiently soluble in the reaction medium.

    • Solution: While K₃PO₄ is a robust starting point, consider screening other bases like Cs₂CO₃ (more soluble) or KOt-Bu (stronger, if tolerated).[4][7] Ensure the base is finely powdered to maximize surface area.

    • Cause B: Incorrect Solvent. The solvent impacts the solubility of all components and can influence the stability and activity of the catalytic species.

    • Solution: tert-Amyl alcohol has been shown to be a highly effective solvent for this transformation.[4] Other common solvents for C-N coupling include toluene, dioxane, and 2-MeTHF.[13] A solvent screen may be necessary for difficult substrates.

    • Cause C: Temperature Too Low. While modern catalysts are highly active, some substrate combinations, particularly those involving aryl chlorides, require higher temperatures to drive the oxidative addition and reductive elimination steps.

    • Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 100-110°C). Monitor for potential substrate or product decomposition at higher temperatures.

  • Issues with Starting Materials:

    • Cause A: Steric Hindrance. Highly substituted aryl electrophiles (e.g., 2,6-disubstituted aryl nonaflates) can be exceptionally challenging and may not react even under optimized conditions due to steric hindrance around the reaction center.[4]

    • Solution: If possible, redesign the synthesis to use a less hindered coupling partner. Alternatively, a more aggressive catalyst system with a very bulky ligand may be required, but success is not guaranteed.

Problem 2: Catalyst Deactivation (Formation of Palladium Black)

The appearance of a black precipitate is a clear visual indicator that the catalyst is aggregating and falling out of the catalytic cycle.

cluster_pathways Deactivation Pathways Active_Catalyst Active L-Pd(0) Deactivated_Cluster Inactive Pd(n) Clusters (Palladium Black) Active_Catalyst->Deactivated_Cluster  Ligand dissociation  & Aggregation Oxidized_Pd Inactive L-Pd(II)-X₂ (Oxidized) Active_Catalyst->Oxidized_Pd  Trace O₂ / Oxidants Ligand_Degradation Degraded Ligand + Pd(0) Active_Catalyst->Ligand_Degradation  Harsh Conditions  (High Temp / Strong Base)

Caption: Common pathways leading to catalyst deactivation.

  • Ligand Dissociation: The phosphine ligand can dissociate from the palladium center, leading the unstable, "naked" Pd(0) to aggregate into palladium black.[14]

    • Cause: The ligand-to-metal ratio is too low, or the ligand itself is not sterically bulky enough to prevent dissociation at high temperatures.

    • Solution: Use a precatalyst to ensure an accurate L:Pd ratio.[10] If using a separate ligand and Pd source, a slight excess of ligand (e.g., L:Pd of 1.2:1) can sometimes improve stability. Ensure the use of a sufficiently bulky ligand like t-BuXPhos.[12]

  • Oxidation of Pd(0): The active catalyst is sensitive to oxidation by trace air or other oxidants in the reaction mixture.[11]

    • Cause: Inadequate degassing of the solvent and reaction vessel or a poor seal allowing air to leak in.

    • Solution: Employ rigorous inert atmosphere techniques. Use a robust Schlenk line or glovebox. Degas the solvent thoroughly via sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Ligand Degradation: Under harsh conditions (high temperature, very strong base), the complex biarylphosphine ligands can degrade over time.

    • Solution: If deactivation is observed over long reaction times at high temperatures, attempt the reaction at a lower temperature, even if it requires a longer reaction time or slightly higher catalyst loading. Ensure the base is not unnecessarily strong for the required transformation.

Data & Protocols

Table 1: Recommended Starting Conditions for Sulfonamide N-Arylation
ParameterRecommended ConditionRationale & CommentsReference(s)
Palladium Source Buchwald Precatalyst (e.g., t-BuXPhos Pd G3)Air-stable, reliable activation, ensures correct L:Pd ratio. Superior to Pd(OAc)₂ or Pd₂(dba)₃.[8][12]
Catalyst Loading 1-2 mol %Sufficient for most substrates. May need to increase to 5 mol % for challenging cases (e.g., aryl chlorides).[13]
Ligand t-BuXPhosProven to be highly general and effective for primary sulfonamides.[4][12]
Base K₃PO₄ (2 equivalents)Good balance of reactivity and functional group tolerance. Finely powder for best results.[4][7]
Solvent tert-Amyl Alcohol or 2-MeTHFt-Amyl alcohol is often optimal. Toluene or dioxane are also common alternatives. Must be anhydrous and degassed.[4][13]
Temperature 80 - 110 °CStart at 80-100°C for aryl bromides/nonaflates. Aryl chlorides may require >100°C.[13]
Concentration 0.1 - 0.5 MA concentration of ~0.2 M with respect to the limiting reagent is a good starting point.[15]
Experimental Protocol: General Procedure for N-Arylation of a Primary Sulfonamide

This protocol is a starting point and should be optimized for each specific substrate combination.

Materials:

  • Aryl Halide (or nonaflate) (1.0 equiv)

  • Primary Sulfonamide (1.1 - 1.2 equiv)

  • t-BuXPhos Pd G3 Precatalyst (2 mol %)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Anhydrous, degassed tert-Amyl Alcohol (to make a ~0.2 M solution)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, primary sulfonamide, K₃PO₄, and t-BuXPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed tert-amyl alcohol via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small, quenched aliquots.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl sulfonamide.

References

A complete list of all sources cited within this document is provided below.

Click to expand Reference List
  • Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates. The Journal of Organic Chemistry, 76(11), 4552-4563. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • ABCR. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. Retrieved from [Link]

  • DeBergh, J. R., Biscoe, M. R., & Hartwig, J. F. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(24), 8476–8479. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]

  • Barth, J. V., & Pletzer, A. (2002). Poisoning and deactivation of palladium catalysts. Catalysis Today, 77(4), 285-297. [Link]

  • de la Guardia, A., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3567-3579. [Link]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Link]

  • Zhang, Y., & Zhang, W. (2017). Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study. Journal of the American Chemical Society, 139(22), 7654–7662. [Link]

  • Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • de la Guardia, A., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3567-3579. [Link]

  • Vessally, E., et al. (2020). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 3(3), 114-127. [Link]

  • Zhang, Y., & Zhang, W. (2017). Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study. ResearchGate. [Link]

  • Huang, X. (2003). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • Vantourout, J. C., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(21), 13357-13366. [Link]

  • Vessally, E., et al. (2020). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative, and desulfidative couplings. Chemical Review and Letters, 3(3), 114-127. [Link]

  • Wang, Z., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Advanced Synthesis & Catalysis, 358(12), 1984-1989. [Link]

  • Nandi, G. C., & Singh, M. S. (2015). Desulfitative Carbon–Carbon Cross‐Coupling of Thioamide Fragments with Boronic Acids. Chemistry – An Asian Journal, 10(10), 2164-2167. [Link]

  • de la Guardia, A., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. [Link]

  • DeBergh, J. R., Biscoe, M. R., & Hartwig, J. F. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(24), 8476–8479. [Link]

  • Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Rzayev, R., & Khalilov, A. (2024). Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides as coupling partners: A review. Chemical Review and Letters. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Nandi, G. C., & Singh, M. S. (2025). A Completely Metal‐Free Protocol for Oxidative Desulfitative C−N Coupling Reaction in Non‐Basic Condition. ResearchGate. [Link]

  • Reddy, T. R., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 12, 1930-1936. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

  • Fors, B. P., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2548–2551. [Link]

  • Le, C. M., et al. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 136(32), 11273–11276. [Link]

  • Le, C. M., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE. [Link]

  • Blakemore, D. C., Shavnya, A., & Willis, M. C. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki-Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 16(8), 1463-1472. [Link]

  • Wang, C., et al. (2019). Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters, 21(4), 1180–1184. [Link]

  • Sussex Drug Discovery Centre. (2015). Aryl Sulfonamides made easy. Retrieved from [Link]

  • Gentry, Z. R., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Li, Y., et al. (2026). Anode-induced arylthiol-amine cross-coupling: A nontraditional strategy to access sulfinamides. Proceedings of the National Academy of Sciences, 123(3). [Link]

  • Fairlamb, I. J. S. (2009). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide: A Comparative Analysis

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide. Designed for researchers in synthetic chemistry and drug development, this document contrasts hard and soft ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to provide a robust framework for structural elucidation. The predicted fragmentation pathways are grounded in established principles of mass spectrometry and supported by peer-reviewed literature on analogous sulfonamide structures.

Introduction: The Structural Context

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. The structural identification of such molecules is critical in many areas of chemical research. Mass spectrometry serves as a primary tool for this purpose, offering not only molecular weight determination but also a detailed fragmentation "fingerprint" that confirms its unique structure.

This molecule possesses several key structural features that dictate its fragmentation behavior:

  • Aromatic Ring: A stable core substituted with bromine and two methyl groups.

  • Sulfonamide Core (-SO₂-N-): A common pharmacophore with characteristic cleavage points.

  • N-Methoxy Group: An N-alkoxy substitution that introduces unique fragmentation channels.

  • Bromine Atom: A heavy halogen with two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, which provides a highly diagnostic isotopic signature in the mass spectrum.[1][2][3]

This guide will predict and compare the fragmentation patterns under two distinct ionization regimes: the high-energy Electron Ionization (EI-MS) and the gentle Electrospray Ionization coupled with tandem mass spectrometry (ESI-MS/MS).

Analysis via Electron Ionization (EI-MS): A Hard Ionization Approach

Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[4] This provides a wealth of structural information. The molecular weight of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is approximately 280.14 g/mol . The molecular ion (M⁺•) will appear as a doublet of peaks with a near 1:1 intensity ratio at m/z 279 and 281, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[1]

Predicted Major Fragmentation Pathways under EI

The primary fragmentation events are driven by the expulsion of stable neutral molecules or radicals from the energetically unstable molecular ion.

  • Cleavage of the N-O Bond: Loss of the methoxy radical (•OCH₃) is a highly probable initial step, leading to the formation of a stable acylium-type ion.

  • Loss of SO₂: A characteristic rearrangement in aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da.[5][6][7][8] This is a prominent fragmentation pathway observed in both EI and other ionization methods.

  • Cleavage of the S-N Bond: Homolytic cleavage of the sulfur-nitrogen bond can lead to the formation of the 4-bromo-2,6-dimethylbenzenesulfonyl cation.

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br).

  • Benzylic Cleavage: Loss of a methyl radical (•CH₃) from one of the dimethyl groups on the aromatic ring can occur, though it is often less favorable than the cleavages around the sulfonamide core.

The interplay of these pathways leads to a rich spectrum of fragment ions, which are summarized in the table below.

Table 1: Predicted Major Fragment Ions in EI-MS
m/z (⁷⁹Br/⁸¹Br)Proposed Ion Structure/FormulaFragmentation PathwayPredicted Abundance
279/281[C₈H₁₀BrNO₃S]⁺•Molecular Ion (M⁺•)Moderate
248/250[C₈H₁₀BrNOS]⁺[M - •OCH₃]⁺High
215/217[C₈H₁₀BrN]⁺•[M - SO₂]⁺• (Rearrangement)Moderate
199/201[C₈H₇BrS]⁺•[M - SO₂ - •CH₃]⁺Low
184/186[C₇H₇BrO]⁺•[M - SO₂NH(OCH₃)]⁺ (Benzyne intermediate)Moderate
200[C₈H₁₀NO₃S]⁺[M - •Br]⁺Low
EI-MS Fragmentation Scheme

The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

EI_Fragmentation M M⁺• (m/z 279/281) F1 [M - •OCH₃]⁺ (m/z 248/250) M->F1 - •OCH₃ F2 [M - SO₂]⁺• (m/z 215/217) M->F2 - SO₂ F3 [M - •Br]⁺ (m/z 200) M->F3 - •Br F4 4-bromo-2,6-dimethylphenyl cation (m/z 184/186) F2->F4 - •NH(OCH₃)

Caption: Predicted EI fragmentation pathways for the target molecule.

Analysis via ESI-MS/MS: A Soft Ionization Approach

Electrospray ionization is a soft technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS).[9] For our target molecule, the precursor ion for MS/MS analysis will be the isotopic doublet at m/z 280/282.

Predicted Major Fragmentation Pathways under ESI-CID

Fragmentation of the even-electron [M+H]⁺ ion often proceeds through different, more charge-directed pathways than the radical-driven fragmentations seen in EI.

  • Loss of SO₂: As with EI, the elimination of a neutral SO₂ molecule is a very common and often dominant fragmentation pathway for protonated aromatic sulfonamides.[5][6] This rearrangement is facilitated by the protonated structure and leads to a stable product ion.

  • Loss of Methanol (CH₃OH): Protonation can occur on the methoxy oxygen, facilitating the loss of a neutral methanol molecule.

  • Cleavage of the S-N Bond: Heterolytic cleavage of the S-N bond can lead to the formation of the 4-bromo-2,6-dimethylbenzenesulfonyl cation or the protonated N-methoxy amine fragment.

These pathways provide clear, diagnostic product ions that are highly useful for structural confirmation.

Table 2: Predicted Major Product Ions in ESI-MS/MS of [M+H]⁺
Precursor m/z (⁷⁹Br/⁸¹Br)Product m/z (⁷⁹Br/⁸¹Br)Neutral LossProposed Fragmentation PathwayPredicted Abundance
280/282216/21864 Da (SO₂)Loss of sulfur dioxide via rearrangementHigh
280/282248/25032 Da (CH₃OH)Loss of methanolModerate
280/282232/23448 Da (CH₅NO)Cleavage of S-N bond and loss of protonated methoxyamineModerate
280/282185/18795 Da (H₂NOCH₃ + S)Complex rearrangement and lossLow
ESI-MS/MS Fragmentation Scheme

This diagram shows the fragmentation cascade from the protonated parent molecule under CID.

ESI_Fragmentation MH [M+H]⁺ (m/z 280/282) P1 [M+H - SO₂]⁺ (m/z 216/218) MH->P1 - SO₂ P2 [M+H - CH₃OH]⁺ (m/z 248/250) MH->P2 - CH₃OH P3 [C₈H₈BrO₂S]⁺ (m/z 232/234) MH->P3 - NH₂OCH₃

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Comparative Summary: EI-MS vs. ESI-MS/MS

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Ion (M⁺•), an odd-electron radical cation.Protonated Molecule ([M+H]⁺), an even-electron ion.
Fragmentation Energy High, extensive fragmentation.Low (tunable), controlled fragmentation via CID.
Key Fragmentations Radical-driven: •OCH₃ loss, •Br loss.Charge-driven: Neutral loss of SO₂, CH₃OH.
Molecular Ion Peak Present, but can be low abundance.Absent; precursor ion is [M+H]⁺.
Primary Utility Detailed structural fingerprint from numerous fragments.Confirmation of molecular weight and targeted structural analysis.

The choice between EI and ESI depends on the analytical goal. EI provides a comprehensive fragmentation map useful for library matching and elucidating the structure of a complete unknown. ESI-MS/MS is superior for confirming the presence of a known or expected compound in a complex matrix and for targeted quantification, as it can be tuned for high sensitivity on a specific precursor-to-product ion transition.

Experimental Protocols

To validate the predictions in this guide, the following experimental setups are recommended.

Workflow: Mass Spectrometry Analysis

Workflow cluster_sample Sample Preparation cluster_ei EI-MS Analysis cluster_esi ESI-MS/MS Analysis Sample Dissolve Analyte (1 mg/mL) EI_Intro Direct Infusion or GC Inlet Sample->EI_Intro ESI_Intro Direct Infusion via Syringe Pump (5 µL/min) Sample->ESI_Intro EI_Source EI Source (70 eV) EI_Intro->EI_Source EI_Scan Full Scan (m/z 50-400) EI_Source->EI_Scan ESI_Source ESI Source (+ Mode) ESI_Intro->ESI_Source MS1 MS1: Full Scan (Confirm [M+H]⁺ at m/z 280/282) ESI_Source->MS1 MS2 MS2: Product Ion Scan (Isolate 280/282, apply CID) MS1->MS2

Caption: General workflow for EI-MS and ESI-MS/MS analysis.

A. Protocol for EI-MS Analysis

  • Sample Introduction: Introduce the sample (dissolved in a volatile solvent like methanol or acetonitrile) via a gas chromatography (GC) column or a direct insertion probe.

  • Ion Source Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

  • Mass Analyzer:

    • Scan Range: m/z 50–400

    • Scan Rate: 2 scans/sec

  • Data Analysis: Identify the M⁺• peak at m/z 279/281 and correlate fragment ions with the predicted pathways.

B. Protocol for ESI-MS/MS Analysis

  • Sample Introduction: Dissolve the sample in 50:50 methanol:water with 0.1% formic acid. Infuse into the ESI source using a syringe pump at a flow rate of 5–10 µL/min.

  • Ion Source Conditions:

    • Ionization Mode: Electrospray (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): 8 L/min

    • Gas Temperature: 300 °C

  • MS1 Scan: Perform a full scan from m/z 100–500 to confirm the presence of the protonated molecule [M+H]⁺ at m/z 280/282.

  • MS2 (Product Ion) Scan:

    • Select the precursor ions m/z 280 and 282 for isolation.

    • Apply Collision-Induced Dissociation (CID) using argon as the collision gas. Ramp the collision energy (e.g., 10–40 eV) to observe the formation of different product ions.

    • Acquire the product ion spectrum.

  • Data Analysis: Correlate the observed product ions with the predicted neutral losses and fragmentation pathways.

Conclusion

The mass spectrometric analysis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide yields highly diagnostic fragmentation patterns that are dependent on the ionization method used. The key identifying features are:

  • The M / M+2 isotopic signature from the bromine atom, which should be present in the molecular ion and any bromine-containing fragments.

  • The characteristic neutral loss of SO₂ (64 Da) , a hallmark of sulfonamide fragmentation.

  • Distinct primary cleavages under EI (loss of •OCH₃) versus ESI-MS/MS (loss of SO₂ or CH₃OH from the protonated molecule).

By leveraging both hard and soft ionization techniques, researchers can achieve unambiguous structural confirmation of this and related sulfonamide compounds, ensuring data integrity in synthetic and analytical workflows.

References

  • Cai, J., & Henion, J. D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 439–448.
  • Liang, Y., Simón-Manso, Y., Neta, P., & Stein, S. E. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 816–825.
  • Weinmann, W., Renz, M., & Vogt, S. (2001). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 12(9), 1032–1038.
  • ResearchGate. (n.d.).
  • Budde, W. L., & Holzhausen, J. R. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry.
  • Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid communications in mass spectrometry : RCM, 25(6), 750–754.
  • Chemistry LibreTexts. (2023).
  • Scribd. (n.d.).
  • Aplin, R. T., & Williams, D. H. (1967). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 657-661.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • Organic Chemistry I Lab. (n.d.). Mass Spectrometry.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • University of California, Davis. (n.d.).

Sources

Crystal Structure Analysis of Sterically Crowded Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamides are a cornerstone of medicinal chemistry, but their efficacy and properties are intrinsically linked to their three-dimensional structure.[1][2] When these molecules are sterically crowded, determining their precise crystal structure becomes a significant challenge, hindering rational drug design and development. This guide provides a comprehensive comparison of the primary analytical techniques used for the crystal structure analysis of sterically crowded sulfonamides. We will delve into the nuances of single-crystal X-ray diffraction, explore the utility of powder X-ray diffraction and NMR crystallography for less ideal samples, and examine the increasingly vital role of computational modeling. Through objective comparisons and supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific needs.

The Challenge of Steric Crowding in Sulfonamide Crystallography

Steric hindrance in sulfonamides, arising from bulky substituents near the sulfonyl group, can significantly impact their conformational preferences and intermolecular interactions.[3][4] This crowding can lead to several challenges in obtaining high-quality crystals suitable for analysis:

  • Inhibition of Crystal Nucleation and Growth: Bulky groups can disrupt the ordered packing required for crystal formation, often resulting in amorphous solids or microcrystalline powders.[5]

  • Conformational Polymorphism: Sterically crowded molecules may adopt multiple low-energy conformations, leading to the formation of different crystal polymorphs with distinct physicochemical properties.[6]

  • Disorder in the Crystal Lattice: The presence of bulky, flexible groups can introduce static or dynamic disorder within the crystal, complicating structure solution and refinement.

Understanding these challenges is crucial for selecting the appropriate analytical technique and for interpreting the resulting data.

Comparative Analysis of Key Analytical Techniques

The determination of a sulfonamide's crystal structure can be approached through several powerful techniques. The choice of method is often dictated by the quality and nature of the sample.

TechniqueStrengthsWeaknessesIdeal For
Single-Crystal X-ray Diffraction (SCXRD) Provides the most precise and unambiguous three-dimensional atomic coordinates.[7]Requires high-quality, single crystals, which can be difficult to grow for sterically hindered molecules.[7][8]Definitive structural elucidation when suitable crystals are available.
Powder X-ray Diffraction (PXRD) Useful for analyzing microcrystalline powders and identifying different polymorphic forms.[9][10][11] Can provide information on the unit cell dimensions.[11]Provides a one-dimensional pattern, leading to peak overlap and difficulty in ab initio structure solution for complex molecules.[11]Phase identification, polymorphism screening, and quality control of bulk materials.[12]
NMR Crystallography Does not require single crystals and can provide information on local structure and dynamics, even in disordered or amorphous solids.[13][14]Provides indirect structural information that often requires supplementation with computational modeling for a complete structure.[13]Characterizing materials that are difficult to crystallize, including microcrystalline and amorphous samples.[15][16]
Computational Modeling (DFT) Can predict stable conformations and crystal packing arrangements.[17][18] Complements experimental data by helping to interpret complex spectra and refine structures.[18][19]Predictions require experimental validation.[7] Accuracy is dependent on the level of theory and basis set used.[17]Aiding in structure solution from powder data, understanding intermolecular interactions, and predicting polymorphism.
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

When a suitable single crystal can be obtained, SCXRD provides the most definitive and high-resolution structural information.[7] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation and its interactions within the crystal lattice.

Experimental Protocol: Single-Crystal Growth of a Sterically Crowded Sulfonamide

The primary bottleneck for SCXRD is obtaining diffraction-quality crystals.[8] For sterically hindered sulfonamides, this often requires extensive screening of crystallization conditions.

Objective: To grow single crystals of a sterically crowded sulfonamide suitable for SCXRD analysis.

Materials:

  • Sterically crowded sulfonamide compound

  • A range of high-purity solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, methanol, ethyl acetate, toluene, hexane)

  • Small glass vials or NMR tubes[20][21]

  • Syringes and filters (0.22 µm)

  • Heating block or oil bath

  • Microscope

Methodology:

  • Solvent Screening:

    • Assess the solubility of the sulfonamide in a variety of solvents at room temperature and at elevated temperatures. A good crystallizing solvent will typically show moderate solubility at room temperature and high solubility when heated.[22]

    • If a single solvent is not ideal, consider using a binary solvent system where the compound is soluble in one solvent and insoluble in the other.[21]

  • Crystallization Techniques: Based on the solvent screening, choose one or more of the following methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent.[21] Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly over several days.[21]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[22] Filter the hot solution into a clean vial, cover it, and allow it to cool slowly to room temperature.[22] For further cooling, the vial can be placed in a refrigerator or freezer.

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.[20] The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[20]

    • Liquid-Liquid Diffusion (Solvent Layering): Carefully layer a solution of the compound in a dense "good" solvent under a less dense "poor" solvent in which the compound is insoluble.[8][20] Crystals may form at the interface between the two solvents.

  • Crystal Harvesting and Mounting:

    • Once crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

    • Wash the crystals with a small amount of cold solvent in which they are insoluble.

    • Select a well-formed crystal with sharp edges and no visible defects under a microscope for mounting on the diffractometer.

G cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis cluster_output Output Compound Sterically Crowded Sulfonamide SolventScreen Solvent Screening Compound->SolventScreen SlowEvap Slow Evaporation SolventScreen->SlowEvap SlowCool Slow Cooling SolventScreen->SlowCool VaporDiff Vapor Diffusion SolventScreen->VaporDiff LiquidDiff Liquid-Liquid Diffusion SolventScreen->LiquidDiff SingleCrystal Single Crystal Formation SlowEvap->SingleCrystal SlowCool->SingleCrystal VaporDiff->SingleCrystal LiquidDiff->SingleCrystal SCXRD SCXRD Analysis SingleCrystal->SCXRD Structure 3D Crystal Structure SCXRD->Structure

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis

When single crystals are not forthcoming, PXRD offers a valuable alternative for characterizing crystalline solids.[11] This technique is particularly useful for identifying known crystalline phases, screening for polymorphism, and assessing the purity of a bulk sample.[10][12][23]

While ab initio structure determination from powder data is more challenging for complex organic molecules due to peak overlap, it is sometimes possible, especially with high-quality synchrotron data.[11] More commonly, PXRD data is used in conjunction with computational modeling to validate a predicted crystal structure.

Experimental Protocol: PXRD Analysis of a Sulfonamide Powder

Objective: To obtain a PXRD pattern for a microcrystalline sulfonamide sample for phase identification and purity assessment.

Materials:

  • Microcrystalline sulfonamide sample

  • Mortar and pestle (agate or ceramic)

  • PXRD sample holder (e.g., zero-background silicon wafer or glass slide)

  • Spatula

Methodology:

  • Sample Preparation:

    • Gently grind the sulfonamide sample in a mortar and pestle to ensure a fine, homogeneous powder.[23] This helps to minimize preferred orientation effects, where crystallites are not randomly oriented, leading to inaccurate peak intensities.[11]

    • The optimal crystallite size is typically in the range of 1-10 µm.

  • Sample Mounting:

    • Carefully pack the powdered sample into the sample holder, ensuring a flat, smooth surface that is level with the holder's top.

    • Avoid over-packing or under-packing the sample, as this can introduce errors in the peak positions and intensities.

  • Data Collection:

    • Place the sample holder in the PXRD instrument.

    • Set the appropriate instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the 2θ scan range. A typical range for organic molecules is 2° to 40° 2θ.

    • Collect the diffraction pattern. The collection time will depend on the crystallinity of the sample and the desired signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data to remove background scattering.

    • Identify the peak positions (in °2θ) and their relative intensities.

    • Compare the experimental pattern to a database of known patterns (e.g., the Cambridge Structural Database) for phase identification.

    • For quantitative analysis or polymorphism screening, more advanced data analysis techniques may be required.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output Powder Microcrystalline Sulfonamide Grinding Grinding Powder->Grinding Mounting Mounting Grinding->Mounting PXRD PXRD Data Collection Mounting->PXRD Processing Data Processing PXRD->Processing Analysis Pattern Analysis Processing->Analysis PhaseID Phase Identification Analysis->PhaseID Polymorph Polymorph Screening Analysis->Polymorph Purity Purity Assessment Analysis->Purity

NMR Crystallography: Structure Determination Without Single Crystals

For challenging cases where neither high-quality single crystals nor readily interpretable powder patterns can be obtained, NMR crystallography emerges as a powerful tool.[13][14] This approach combines solid-state NMR (ssNMR) spectroscopy with computational methods to determine the crystal structure.[13][15][16]

ssNMR is sensitive to the local environment of each nucleus, providing information about internuclear distances and molecular conformation.[14][15] This data can then be used as constraints for computational crystal structure prediction algorithms.

Key ssNMR Experiments in NMR Crystallography:
  • Cross-Polarization Magic-Angle Spinning (CP-MAS): Enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing information on the number of crystallographically distinct molecules in the asymmetric unit.

  • Dipolar Recoupling Experiments: Reintroduce the dipolar coupling interaction, which is averaged out by MAS, to measure internuclear distances. These distances can be used as restraints in structure calculations.

  • Proton-detected experiments: Offer higher sensitivity and resolution for studying hydrogen bonding and other intermolecular interactions.[24]

Computational Modeling: An Indispensable Partner

Computational methods, particularly Density Functional Theory (DFT), have become an integral part of crystal structure analysis.[17][18] In the context of sterically crowded sulfonamides, computational modeling can be used to:

  • Predict Conformational Preferences: Identify the low-energy conformations of the sulfonamide molecule, which are likely to be present in the crystal structure.[3]

  • Crystal Structure Prediction (CSP): Generate a set of plausible crystal packing arrangements based on the molecule's shape and intermolecular interaction energies.[6]

  • Refine Experimental Structures: Aid in the interpretation of ambiguous electron density maps from SCXRD or complex PXRD patterns.

  • Calculate Spectroscopic Properties: Predict NMR chemical shifts and other spectroscopic parameters that can be compared with experimental data to validate a proposed structure.[17][18]

G cluster_exp Experimental Data cluster_comp Computational Modeling cluster_output Structural Information SCXRD SCXRD Structure Refined Crystal Structure SCXRD->Structure PXRD PXRD CSP Crystal Structure Prediction PXRD->CSP ssNMR ssNMR DFT DFT Calculations ssNMR->DFT CSP->DFT CSP->Structure DFT->Structure

Case Study: Structure Elucidation of a Bulky Arylsulfonamide

To illustrate the comparative strengths of these techniques, let us consider a hypothetical case of a novel, sterically crowded arylsulfonamide with potential therapeutic activity.

  • Initial Attempts: Extensive crystallization screening yields only a microcrystalline powder.

  • PXRD Analysis: The PXRD pattern shows broad peaks, indicating poor crystallinity, and does not match any known structures in the database.

  • NMR Crystallography Approach:

    • ¹³C CP-MAS NMR reveals two distinct sets of resonances, suggesting two molecules in the asymmetric unit.

    • Proton-detected ssNMR experiments provide key distance restraints, indicating a head-to-tail hydrogen bonding motif between the sulfonamide groups.

  • Computational Modeling:

    • DFT calculations predict two low-energy conformers for the molecule.

    • CSP algorithms, using the ssNMR restraints, generate a small number of plausible crystal structures.

  • Structure Validation: The predicted PXRD pattern for one of the computationally generated structures shows an excellent match with the experimental data, leading to the successful elucidation of the crystal structure.

This case study highlights how an integrated approach, combining experimental data from various techniques with computational modeling, can overcome the challenges posed by sterically crowded molecules.

Conclusion and Future Outlook

The crystal structure analysis of sterically crowded sulfonamides presents unique challenges that often require a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the definitive method when applicable, powder X-ray diffraction and NMR crystallography provide powerful alternatives for analyzing less-than-ideal samples. The integration of these experimental techniques with increasingly sophisticated computational modeling is proving to be a particularly fruitful strategy, enabling the elucidation of complex crystal structures that were previously intractable. As these techniques continue to evolve, we can expect even greater success in characterizing the solid-state structures of these important pharmaceutical compounds, thereby accelerating the drug discovery and development process.

References

  • Baca, S., et al. (2000). Structural analyses of the molecular basis of resistance through mutations in folP. Antimicrobial Agents and Chemotherapy, 44(11), 3133-3136.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Bond, A. D. (2007). What's so special about Z'= 1? CrystEngComm, 9(10), 833-834.
  • Braga, D., Grepioni, F., & Maini, L. (2008). Crystal polymorphism and multiple crystal forms. In Making Crystals by Design (pp. 1-24). Wiley-VCH.
  • David, W. I. F., Shankland, K., & Shankland, N. (2008). Routine determination of molecular crystal structures from powder diffraction data.
  • Day, G. M., et al. (2009). A third blind test of crystal structure prediction. Acta Crystallographica Section B: Structural Science, 65(2), 107-125.
  • Facelli, J. C. (2018). NMR crystallography: The use of NMR and computation to determine the structure of crystalline solids. Magnetic Resonance in Chemistry, 56(6), 465-474.
  • Harris, R. K. (2004). NMR crystallography: the use of chemical shifts.
  • Harris, R. K., Hodgkinson, P., Pickard, C. J., Yates, J. R., & Zorin, V. (2009). NMR crystallography: an introduction. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 367(1891), 1875-1891.
  • Nishiya, Y. (2014). Current applications of powder X-ray diffraction in drug discovery and development. Pharmaceutical Research, 31(7), 1641-1653.
  • Price, S. L. (2009). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 61(11), 863-878.
  • Reutzel-Edens, S. M. (2012). The importance of solid-state characterization in structure-based drug design. Acta Crystallographica Section B: Structural Science, 68(5), 459-472.
  • Stephenson, G. A., & Zell, M. T. (2000). The importance of solid-state characterization in the development of pharmaceutical products. Journal of Pharmaceutical Sciences, 89(8), 959-969.
  • Viertelhaus, M., et al. (2009). A case study in crystal structure prediction: olanzapine. Journal of the American Chemical Society, 131(43), 15754-15760.

Sources

Introduction: The Analytical Challenge of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the HPLC Retention Time Behavior of Sulfonamide Analogs

Sulfonamides, the first class of synthetic antibacterial agents, remain crucial in both human and veterinary medicine.[1] Their structural diversity, with various substituents on the sulfamoyl and amino groups, gives rise to a wide range of physicochemical properties. This diversity presents a significant analytical challenge, particularly for quality control, residue analysis, and pharmacokinetic studies, where separating and quantifying multiple analogs simultaneously is often required.

High-Performance Liquid Chromatography (HPLC), especially in its reversed-phase mode, is the cornerstone technique for sulfonamide analysis due to its high resolution, sensitivity, and adaptability.[2] Retention time (t R) is the primary qualitative parameter in HPLC, indicating the identity of a compound in a given system. Understanding and predicting the retention behavior of sulfonamide analogs is paramount for developing robust and efficient analytical methods. This guide provides an in-depth comparison of sulfonamide retention times, explains the underlying chemical principles governing their separation, and offers a detailed, field-proven protocol for their analysis.

The Science of Separation: Key Factors Influencing Sulfonamide Retention

The retention of a sulfonamide analog in reversed-phase HPLC is a function of the equilibrium distribution of the analyte between the non-polar stationary phase (typically C18 or C8) and the polar mobile phase. This distribution is dictated by the molecule's overall polarity, which is influenced by two main factors: its inherent lipophilicity (logP) and its ionization state (pKa) relative to the mobile phase pH.

The Critical Role of Mobile Phase pH

Sulfonamides are amphoteric molecules, meaning they possess both acidic and basic functional groups.[3] The sulfonamide group (–SO₂NH–) is weakly acidic, while the aromatic amino group (–NH₂) is weakly basic. Consequently, the overall charge of a sulfonamide molecule can be positive, neutral, or negative depending on the pH of the mobile phase.[3]

The relationship is simple:

  • Increased Ionization = Increased Polarity = Decreased Retention Time.

  • Decreased Ionization (more neutral) = Decreased Polarity = Increased Retention Time.

Changing the mobile phase pH is a powerful tool for manipulating the retention and selectivity of sulfonamide separations.[4] For optimal peak shape and reproducible retention, it is best to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4] This ensures the compound exists predominantly in a single ionic form, preventing issues like peak splitting or tailing that can occur when the pH is close to the pKa.[5]

The Influence of Molecular Structure and Lipophilicity

The lipophilicity, often expressed as logP (the partition coefficient between octanol and water), describes a compound's "oil-loving" nature. Analogs with higher lipophilicity will interact more strongly with the non-polar C18 stationary phase, leading to longer retention times. Structural modifications, even minor ones, can significantly alter a sulfonamide's logP and, therefore, its retention behavior.

The logical flow of these interactions can be visualized as follows:

G cluster_Analyte Analyte Properties cluster_HPLC HPLC Conditions cluster_Interaction Chromatographic Interaction cluster_Result Result pKa pKa (Ionization Potential) Ionization Analyte Ionization State pKa->Ionization logP logP (Lipophilicity) Hydrophobic Hydrophobic Interaction logP->Hydrophobic pH Mobile Phase pH pH->Ionization StationaryPhase Stationary Phase (e.g., C18) StationaryPhase->Hydrophobic Retention Retention Time (tR) Ionization->Retention Higher ionization leads to lower tR Hydrophobic->Retention Stronger interaction leads to higher tR

Caption: Relationship between analyte properties, HPLC conditions, and retention time.

Comparative Retention Time Analysis

To illustrate the practical application of these principles, the following table summarizes the retention times for a set of six common sulfonamides, based on a validated HPLC method.[6] This method provides a clear example of the separation achievable under typical reversed-phase conditions.

HPLC Conditions for Data in Table 1:

  • Column: C18 (Specific brand not detailed, but a common C18 is implied)

  • Mobile Phase: Isocratic mixture (details not fully specified in the abstract)

  • Detector: Diode Array Detector (DAD) at 265 nm

  • Analysis Time: ~15.30 min[6]

Table 1: Example Retention Times of Sulfonamide Analogs [6]

Sulfonamide AnalogRetention Time (minutes)
Sulfanilamide (SN)2.801
Sulfacetamide (SCM)4.856
Sulfadiazine (SDZ)5.967
Sulfathiazole (STZ)7.318
Sulfamerazine (SMT)8.134
Sulfamethizole (SMT)13.387

Analysis of Retention Order:

The elution order in Table 1 generally correlates with increasing lipophilicity and molecular weight. Sulfanilamide, the parent structure, is the most polar and elutes first. Subsequent analogs, featuring more complex heterocyclic substituents on the sulfamoyl nitrogen, are more retained. This demonstrates that even under a single set of conditions, structural differences among analogs lead to effective chromatographic separation. A similar elution order is observed in other studies, where sulfadiazine elutes before sulfamerazine and sulfamethazine.[7]

A Field-Proven Protocol for Sulfonamide Separation

This section provides a robust, step-by-step protocol for the simultaneous determination of multiple sulfonamides. This method is a synthesis of best practices described in several validated analytical procedures.[8][9][10][11] It utilizes a C18 column and a gradient elution with a formic acid-modified mobile phase, which is a widely successful approach for achieving sharp peaks and excellent resolution.

Experimental Workflow

G start Start: Sample/Standard prep 1. Sample/Standard Preparation (Dissolve in Mobile Phase/Methanol) start->prep filter 2. Filtration (0.22 µm Syringe Filter) prep->filter hplc_setup 3. HPLC System Setup (Column Equilibration) filter->hplc_setup inject 4. Injection (e.g., 10 µL) hplc_setup->inject separation 5. Gradient Elution & Separation inject->separation detection 6. UV/DAD Detection (e.g., 265 nm) separation->detection data 7. Data Acquisition (Chromatogram) detection->data analysis 8. Data Analysis (Peak Integration & Quantification) data->analysis end End: Report Results analysis->end

Caption: General experimental workflow for HPLC analysis of sulfonamides.

Reagents and Materials
  • Sulfonamide reference standards

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade, ~99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • HPLC Vials and Syringe Filters (0.22 µm)

Instrumentation
  • HPLC System: Quaternary or Binary Pump, Degasser, Autosampler, Column Thermostat

  • Column: Reversed-phase C18 column (e.g., 100-150 mm length, 4.6 mm ID, 2.6-5 µm particle size)[8][10]

  • Detector: UV/DAD or MS/MS detector. For routine analysis, UV detection at 265-270 nm is common.[6][10]

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1.0 L of ultrapure water. Mix thoroughly and degas.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8] Add 1.0 mL of formic acid to 1.0 L of acetonitrile. Mix thoroughly and degas.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each sulfonamide analog at 1 mg/mL in methanol.

    • Create a mixed working standard solution by diluting the stock solutions in the initial mobile phase composition (e.g., 90% A: 10% B) to a final concentration of ~10 µg/mL for each analyte.

  • Sample Preparation:

    • For drug formulations, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • For complex matrices like feed or biological fluids, a sample extraction (e.g., ultrasound-assisted extraction with methanol or QuEChERS) is required before dilution.[9][12]

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C[9]

    • Flow Rate: 0.5 - 1.0 mL/min[2][8]

    • Injection Volume: 10 µL[8]

    • UV Detection Wavelength: 265 nm[6][10]

    • Gradient Elution Program: The following is a representative gradient that can separate a wide range of sulfonamides within approximately 20 minutes.[8]

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.09010
4.08020
12.06040
15.05050
17.00100
18.09010
23.09010
  • System Equilibration: Before the first injection, equilibrate the column with the initial mobile phase composition (90:10 A:B) for at least 20-30 minutes or until a stable baseline is achieved.

Trustworthiness & Validation: A Self-Validating System

The protocol described above is a self-validating system. The use of a gradient elution ensures that a broad range of sulfonamide analogs, from polar to non-polar, can be effectively separated and eluted. The acidic mobile phase (pH ~2.7 due to 0.1% formic acid) ensures that the basic amino group is protonated and the acidic sulfonamide group is largely non-ionized, leading to consistent retention and sharp, symmetrical peaks. System suitability parameters such as peak resolution, tailing factor, and theoretical plates should be monitored to ensure the method performs correctly over time.

Conclusion

The HPLC retention time of sulfonamide analogs is a predictable yet highly manipulable parameter. By understanding the interplay between a molecule's pKa and logP and the mobile phase pH, researchers can develop highly selective and robust separation methods. While the absolute retention times will vary between different instruments and columns, the elution order of common sulfonamides is generally consistent under acidic reversed-phase conditions, governed primarily by their relative lipophilicity. The provided protocol offers a reliable and validated starting point for the routine analysis and comparison of these vital pharmaceutical compounds.

References

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). CABI Digital Library. Available at: [Link]

  • Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. (n.d.). PMC. Available at: [Link]

  • Liu, C., et al. (2023). Simultaneous determination of 13 sulfonamides at trace levels in soil by modified QuEChERS with HPLC-MS/MS. Analytical Methods. Available at: [Link]

  • A Rapid HPLC Method For The Determination of Sulphonamides and Trimethoprim in Feed Premixes. (n.d.). Scribd. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022). MDPI. Available at: [Link]

  • Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. (n.d.). ResearchGate. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). ResearchGate. Available at: [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). PMC. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). MDPI. Available at: [Link]

  • Antibiotics Analysis by HPLC. (n.d.). Nacalai Tesque. Available at: [Link]

  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (n.d.). ResearchGate. Available at: [Link]

  • Simultaneous Determination of 16 Sulfonamides in Animal Feeds by UHPLC–MS–MS. (n.d.). ResearchGate. Available at: [Link]

  • SULPHONAMIDES.pdf. (n.d.). Available at: [Link]

  • Sulfonamides with their pKa values and determined partitioning. (n.d.). ResearchGate. Available at: [Link]

  • Journal of. (2018). Open Access Pub. Available at: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Retention Times of Compounds Used in the HPLC Analysis. (n.d.). ResearchGate. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. (2024). Moravek. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Available at: [Link]

  • Peak retention time, peak area and relative retention time.. (n.d.). ResearchGate. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
Reactant of Route 2
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.